molecular formula C15H26O5 B7721703 8-Oxo-pentadecanedioic acid

8-Oxo-pentadecanedioic acid

Cat. No.: B7721703
M. Wt: 286.36 g/mol
InChI Key: YNMWWBKOPMQMQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxo-pentadecanedioic acid is a useful research compound. Its molecular formula is C15H26O5 and its molecular weight is 286.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Oxo-pentadecanedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Oxo-pentadecanedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxopentadecanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O5/c16-13(9-5-1-3-7-11-14(17)18)10-6-2-4-8-12-15(19)20/h1-12H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMWWBKOPMQMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)O)CCC(=O)CCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Thermal Stability & Physicochemical Characterization of 8-Oxo-pentadecanedioic Acid

[1]

Executive Summary

8-Oxo-pentadecanedioic acid (CAS: 41625-04-1) represents a specific class of long-chain keto-dicarboxylic acids (LCDAs).[1] Unlike its thermally labile

1

This guide provides a definitive technical analysis of the molecule's thermal behavior, degradation mechanisms, and characterization protocols. It distinguishes between the core unsubstituted molecule and its pharmaceutically relevant tetramethylated derivatives, offering a roadmap for handling, storage, and quality control.

Structural Analysis & Theoretical Stability

Molecular Architecture

The stability of 8-oxo-pentadecanedioic acid is dictated by the positioning of its functional groups.[1]

  • Formula:

    
    
    
  • Molecular Weight: 286.36 g/mol

  • Core Feature: The ketone group is located at position 8 (

    
    -position relative to carboxyls is far exceeded; it is effectively 
    
    
    -7).[1]
The "Remote Ketone" Stability Principle

In keto-acids, thermal instability is usually driven by the decarboxylation of


1

In 8-oxo-pentadecanedioic acid, the ketone is seven carbons removed from the nearest carboxyl group.[1] Consequently, the low-energy cyclic transition state required for spontaneous decarboxylation cannot form.[1]

  • Result: The molecule retains the thermal stability profile of a standard long-chain dicarboxylic acid (like pentadecanedioic acid) rather than an unstable keto-acid.[1]

Comparative Physicochemical Properties

The following table contrasts the core molecule with its commercially significant pharmaceutical derivative.

Property8-Oxo-pentadecanedioic Acid (Unsubstituted)2,2,14,14-Tetramethyl-8-oxo-PDA (Bempedoic Precursor)
CAS Number 41625-04-1413624-71-2
Melting Point 98–104°C (Predicted)82–83°C [1]
Thermal Limit (T_onset) ~180°C~160°C (Steric strain lowers lattice energy)
Primary Degradation Anhydride formation / PolymerizationDecarboxylation (slow), Retro-Aldol
Solubility DMSO, Ethanol, MethanolDichloromethane, Ethyl Acetate

Thermal Degradation Mechanisms

Understanding the specific pathways of degradation is essential for setting processing limits (e.g., during hot-melt extrusion or recrystallization).

Pathway Analysis

At elevated temperatures (>180°C), the primary risk is not simple decarboxylation, but rather intermolecular anhydride formation and oxidative scission .

  • Dehydration (180°C - 220°C): Carboxyl groups condense to form polyanhydrides.[1]

  • Oxidative Scission (Aerobic, >100°C): The methylene groups

    
     to the ketone (positions 7 and 9) are activated. In the presence of oxygen, these form hydroperoxides, leading to chain cleavage.
    
  • Decarboxylation (>250°C): Only at extreme temperatures does the carboxyl group degrade.

Visualization: Degradation Pathways

The following diagram illustrates the distinct stability pathways between unstable

ThermalStabilityStart8-Oxo-pentadecanedioic Acid(Remote Ketone)Heat_LowHeat (80-120°C)Processing RangeStart->Heat_LowHeat_HighHeat (>180°C)Critical LimitStart->Heat_HighStableStable Melt(No Decarboxylation)Heat_Low->StableSafe ZoneAnhydrideIntermolecularAnhydride FormationHeat_High->AnhydrideDehydrationOxidationAlpha-Oxidation(If O2 present)Heat_High->OxidationAerobicCharPolymerization/CharAnhydride->CharOxidation->CharBeta_StartBeta-Keto Analog(Comparison)Beta_DecarbSpontaneous CO2 Loss(<100°C)Beta_Start->Beta_DecarbUnstable

Caption: Comparative thermal pathways showing the stability of the remote 8-oxo moiety versus unstable beta-keto analogs.

Experimental Protocols for Stability Assessment

To validate the material for drug development or synthesis, the following self-validating protocols must be employed.

Differential Scanning Calorimetry (DSC)

Objective: Determine the precise melting point and purity (via van't Hoff plot) and screen for early-onset decomposition.

  • Instrument: Heat-flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo).[1]

  • Pan System: Hermetically sealed aluminum pans (prevents sublimation/evaporation).[1]

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Critical Check: Look for an endotherm (melt) followed immediately by an exotherm.[1] If an exotherm appears during or immediately after the melt, the material is thermally unstable in the liquid phase.

    • Cool to 0°C and reheat to check for reversibility (polymorphism check).

Thermogravimetric Analysis (TGA)

Objective: Define the

  • Atmosphere: Run in both

    
     (inert) and Air (oxidative).[1]
    
  • Protocol:

    • Ramp 10°C/min from ambient to 600°C.

    • Analysis:

      • Mass loss < 150°C indicates solvent/moisture (hygroscopicity).[1]

      • Mass loss onset > 200°C confirms high thermal stability.[1]

      • Difference between

        
         and Air curves reveals sensitivity to oxidative degradation at C7/C9 positions.[1]
        
Forced Degradation Workflow

This workflow ensures the molecule is robust enough for API synthesis steps.

StabilityWorkflowcluster_StressStress ConditionsSampleSample: 8-Oxo-PDAAcidAcid Hydrolysis0.1N HCl, 60°C, 24hSample->AcidBaseBase Hydrolysis0.1N NaOH, 60°C, 24hSample->BaseOxidationOxidation3% H2O2, RT, 24hSample->OxidationThermalThermal Stress105°C (Solid State), 7 daysSample->ThermalAnalysisHPLC-DAD / LC-MS(Gradient Elution)Acid->AnalysisBase->AnalysisOxidation->AnalysisThermal->AnalysisResultDegradation ProfilingAnalysis->Result

Caption: Forced degradation workflow to establish stability-indicating methods.

Storage and Handling Recommendations

Based on the physicochemical profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

Hygroscopicity & Hydrolysis

While the long alkyl chain imparts hydrophobicity, the two carboxyl groups and the central ketone create a polar core.

  • Risk: The material is slightly hygroscopic. Moisture absorption can catalyze surface hydrolysis if esterified derivatives are used, or promote microbial growth.

  • Protocol: Store in desiccated, foil-lined bags (to protect from light-induced radical formation at the ketone).

Temperature
  • Standard: Store at 2–8°C.

  • Rationale: Although thermally stable up to ~100°C, long-term storage at room temperature can lead to slow "hardening" or oligomerization via anhydride formation between crystal lattice layers.[1]

Pharmaceutical Relevance (Bempedoic Acid Context)

Researchers working with the 2,2,14,14-tetramethyl derivative (CAS 413624-71-2) must note that the gem-dimethyl groups introduce steric strain [2].[1]

  • Impact: The melting point is lower (82°C) compared to the unsubstituted parent.

  • Caution: This derivative is more prone to sublimation and requires strict temperature control during drying processes (keep drying ovens < 50°C).

References

  • BenchChem. (2023).[1] Properties and Melting Point of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester and derivatives.Link[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11336822, 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid.[1][2] Retrieved from [Link]

  • Ranea-Robles, P., & Houten, S. M. (2023).[3] The biochemistry and physiology of long-chain dicarboxylic acid metabolism.[1][3] Biochemical Journal, 480(9), 607–627.[3] Link[1]

  • Google Patents. (2021).[1] Process for the preparation of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid (Bempedoic Acid Intermediate).[1] Patent CN113227061A.[1] Link

Methodological & Application

1H and 13C NMR spectroscopy of 8-Oxo-pentadecanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Elucidation of 8-Oxo-pentadecanedioic Acid using ¹H and ¹³C NMR Spectroscopy

Abstract

This technical guide provides a comprehensive methodology for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 8-Oxo-pentadecanedioic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol by explaining the rationale behind experimental choices, ensuring scientific integrity and reproducibility. We will cover optimal sample preparation, key acquisition parameters, and a detailed analysis of the expected spectra, grounded in the fundamental principles of NMR spectroscopy.

Introduction: The Significance of 8-Oxo-pentadecanedioic Acid

8-Oxo-pentadecanedioic acid is a dicarboxylic acid containing a central ketone functional group. Its long aliphatic chain and bifunctional nature make it a relevant molecule in various fields, including polymer chemistry and as a potential metabolic intermediate. In pharmaceutical development, it is known as an intermediate in the synthesis of Bempedoic acid, an ACL (adenosine triphosphate-citrate lyase) inhibitor used for lowering LDL-C.[1][2][3] Accurate structural confirmation and purity assessment are critical, and NMR spectroscopy stands as the most powerful tool for providing unambiguous atomic-level structural information.

The inherent symmetry of the molecule, centered around the C8 ketone, simplifies its NMR spectra, making it an excellent case study for applying principles of chemical equivalence. This guide will detail the expected spectral features and provide a robust protocol for its characterization.

Experimental Design & Rationale

The successful acquisition of high-quality NMR spectra hinges on meticulous sample preparation and a logically designed experimental workflow.

Overall Experimental Workflow

The process follows a systematic path from sample preparation to final spectral analysis. Each step is critical for ensuring data quality and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~10-20 mg (1H) or ~50-100 mg (13C) of Sample B Select Appropriate Deuterated Solvent (e.g., DMSO-d6) A->B C Dissolve Sample in ~0.6-0.7 mL of Solvent B->C D Add Internal Standard (e.g., TMS) C->D E Filter Solution into NMR Tube D->E F Insert Sample into NMR Spectrometer E->F G Lock, Tune, and Shim F->G H Acquire 1H Spectrum G->H I Acquire 13C Spectrum G->I J Fourier Transform H->J I->J K Phase and Baseline Correction J->K L Calibrate Spectrum (Reference to TMS) K->L M Integrate Peaks (1H) and Assign Signals (1H & 13C) L->M

Figure 1: A generalized workflow for NMR analysis.

Protocol: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. For a dicarboxylic acid, solvent selection is paramount to ensure complete dissolution and minimize intermolecular interactions that can lead to peak broadening.

Materials:

  • 8-Oxo-pentadecanedioic acid

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃)

  • Internal Standard: Tetramethylsilane (TMS)

  • NMR tubes (5 mm, high precision)

  • Pasteur pipette and glass wool

Step-by-Step Protocol:

  • Solvent Selection Rationale: 8-Oxo-pentadecanedioic acid possesses two polar carboxylic acid groups and a long nonpolar alkyl chain.

    • DMSO-d₆: An excellent choice due to its high polarity, which effectively solvates the carboxylic acid groups and disrupts intermolecular hydrogen bonding, leading to sharper -OH signals.

    • Methanol-d₄: Also a good polar option. The acidic protons of the analyte will exchange with the deuterium of the solvent's hydroxyl group, causing the -COOH signal to disappear, which can be a useful confirmation tool.

    • CDCl₃: While the most common organic NMR solvent, it may not be polar enough to dissolve the diacid sufficiently, potentially requiring a higher volume or leading to a saturated, non-homogeneous solution.[4]

  • Analyte Quantity:

    • For ¹H NMR , weigh 5-25 mg of the sample.[4][5]

    • For ¹³C NMR , a higher concentration is necessary due to the low natural abundance of the ¹³C isotope. Weigh 50-100 mg of the sample.[4][5]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Vortex gently to ensure complete dissolution.

  • Internal Standard: Add a small amount of TMS. TMS is chemically inert and its signal (a sharp singlet at 0 ppm) serves as the universal reference point for both ¹H and ¹³C spectra in organic solvents.[5][6]

  • Filtration: To remove any particulate matter which can degrade spectral quality by distorting the magnetic field homogeneity, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into a clean, high-precision NMR tube.

  • Final Check: Ensure the sample height in the NMR tube is adequate for the instrument's detector, typically around 4-5 cm.

NMR Data Acquisition Parameters

While modern spectrometers can automate many settings, understanding the key parameters is essential for acquiring high-quality data. The following are typical starting parameters for a 400-600 MHz spectrometer.

Parameter¹H NMR¹³C NMRRationale
Spectral Width -2 to 14 ppm-10 to 230 ppmEnsures all expected signals, from aliphatic to carbonyl carbons, are captured.[7][8]
Acquisition Time 2-4 seconds1-2 secondsA longer acquisition time provides better resolution.
Relaxation Delay (d1) 1-5 seconds2-5 secondsAllows for full relaxation of nuclei, ensuring quantitative integration (especially for ¹H). Quaternary carbons in ¹³C have long relaxation times.
Number of Scans 8-161024-4096+¹H is highly sensitive and requires fewer scans. ¹³C is ~6000 times less sensitive and requires significant signal averaging.[4]
Pulse Program Standard (zg30)Proton-decoupled (zgpg30)A 30° pulse in ¹H is often sufficient and faster. Proton decoupling for ¹³C collapses multiplets into singlets, simplifying the spectrum and improving signal-to-noise via the Nuclear Overhauser Effect (NOE).

Spectral Analysis and Interpretation

The structure of 8-Oxo-pentadecanedioic acid is symmetrical around the C8 ketone. This chemical equivalence means that carbons and protons on one side of the molecule will have the same chemical shift as their counterparts on the other side.

Figure 2: Structure of 8-Oxo-pentadecanedioic acid with carbon numbering.

Symmetry and Equivalence:

  • Protons: H² ≡ H¹⁴, H³ ≡ H¹³, H⁴ ≡ H¹², H⁵ ≡ H¹¹, H⁶ ≡ H¹⁰, H⁷ ≡ H⁹. The two -COOH protons are also equivalent.

  • Carbons: C¹ ≡ C¹⁵, C² ≡ C¹⁴, C³ ≡ C¹³, C⁴ ≡ C¹², C⁵ ≡ C¹¹, C⁶ ≡ C¹⁰, C⁷ ≡ C⁹. C⁸ is unique.

  • Expected Signals: 8 unique ¹H signals (including -COOH) and 8 unique ¹³C signals.

Predicted ¹H NMR Spectrum

The ¹H spectrum is characterized by distinct regions corresponding to the different chemical environments.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale and Explanation
H¹ & H¹⁵ (-COOH)10.0 - 12.0broad singlet (s)2HThe acidic protons are highly deshielded and often appear as a broad signal due to hydrogen bonding and chemical exchange.[9][10]
H⁷ & H⁹2.3 - 2.6triplet (t)4HProtons alpha (α) to the ketone carbonyl group are deshielded. They are split into a triplet by the two neighboring protons on C⁶/C¹⁰.[9][11]
H² & H¹⁴2.1 - 2.4triplet (t)4HProtons alpha (α) to the carboxylic acid carbonyl are deshielded. They are split into a triplet by the two neighboring protons on C³/C¹³. This signal may overlap with the H⁷/H⁹ signal.
H³ & H¹³1.5 - 1.7multiplet (m)4HProtons beta (β) to the carboxylic acid are less deshielded than the alpha protons. They appear as a multiplet due to coupling with protons on C²/C¹⁴ and C⁴/C¹².
H⁶ & H¹⁰1.5 - 1.7multiplet (m)4HProtons beta (β) to the ketone are less deshielded than the alpha protons. They appear as a multiplet due to coupling with protons on C⁵/C¹¹ and C⁷/C⁹. This signal will likely overlap with H³/H¹³.
H⁴, H⁵, H¹¹, H¹²1.2 - 1.5multiplet (m)8HThese are the central methylene protons, furthest from the electron-withdrawing functional groups. They are the most shielded alkyl protons and will likely form a large, complex multiplet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C spectrum will show 8 distinct singlet signals.

Carbon LabelPredicted δ (ppm)Rationale and Explanation
C⁸ (C=O)205 - 220The ketone carbonyl carbon is the most deshielded carbon in the molecule due to the electronegativity of the oxygen and the nature of the double bond.[12][13]
C¹ & C¹⁵ (-COOH)170 - 185The carboxylic acid carbonyl carbons are also strongly deshielded, but typically appear upfield from ketone carbonyls.[10][12]
C⁷ & C⁹40 - 45Carbons alpha (α) to the ketone are deshielded by the electron-withdrawing effect of the carbonyl group.
C² & C¹⁴33 - 38Carbons alpha (α) to the carboxylic acid are similarly deshielded.
C³ & C¹³28 - 33Carbons beta (β) to the carboxylic acid. The deshielding effect diminishes with distance.
C⁶ & C¹⁰23 - 28Carbons beta (β) to the ketone. This signal may be close to or overlap with other methylene carbon signals.
C⁴, C⁵, C¹¹, C¹²23 - 30These central methylene carbons are the most shielded, residing in the typical aliphatic region. Due to subtle electronic differences, they may resolve into two separate signals or a single broad one.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural verification of 8-Oxo-pentadecanedioic acid. By understanding the principles of chemical shift, multiplicity, and molecular symmetry, a complete and unambiguous assignment of all proton and carbon signals is achievable. The protocols and predictive data presented in this application note provide a robust framework for researchers to confidently characterize this molecule, ensuring its identity and purity for applications ranging from materials science to pharmaceutical synthesis.

References

  • de Graaf, R. A., Klomp, D. W., & Luijten, P. R. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 24(8), 913–933. Available at: [Link]

  • Al-Majid, A. M., Barakat, A., & Al-Najjar, H. J. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3373. Available at: [Link]

  • Landucci, L. L., & Zinkel, D. F. (1991). The 1H and 13C NMR Spectra of the Abietadienoic Resin Acids. Forest Products Laboratory, U.S. Department of Agriculture. Available at: [Link]

  • Guan, Y., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. Available at: [Link]

  • Chemistry LibreTexts. (2020). 18.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]

  • Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(18), 3290. Available at: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

  • University of Regensburg. Chemical shifts. Available at: [Link]

  • PubChem. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. National Center for Biotechnology Information. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Google Patents. (2021). Novel salts and polymorphs of bipedac acid. CN113227061A.
  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Available at: [Link]

  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • University of York. NMR Sample Preparation. Available at: [Link]

  • Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

  • precisionFDA. 2,2,14,14-TETRAMETHYL-8-OXOPENTADECANEDIOIC ACID. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. Available at: [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link]

  • University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

  • Evira, G., et al. (2010). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. Bioorganic & Medicinal Chemistry, 18(13), 4848–4855. Available at: [Link]

  • Bruker. NMR Sample Prepara-on. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Pharmaffiliates. 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. CAS No: 413624-71-2. Available at: [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]

  • Synthio. 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester. Available at: [Link]

  • YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available at: [Link]

  • Hagen, R., & Gold, V. M. (1977). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of the American Oil Chemists' Society, 54(11), 541–545. Available at: [Link]

  • EPIC. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Lipid-Lowering Agents Utilizing an 8-Oxo-pentadecanedioic Acid Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Lipid Management

The global burden of cardiovascular disease, largely driven by dyslipidemia, necessitates the development of novel therapeutic agents. While statins remain the cornerstone of lipid-lowering therapy, a significant portion of patients are unable to reach their low-density lipoprotein cholesterol (LDL-C) goals due to statin intolerance or insufficient efficacy. This has spurred the exploration of alternative pathways in cholesterol biosynthesis for therapeutic intervention. One such promising target is ATP-citrate lyase (ACL), a pivotal enzyme that links carbohydrate metabolism to the synthesis of fatty acids and cholesterol.

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of a novel class of lipid-lowering agents, exemplified by bempedoic acid. A key structural motif in the synthesis of these agents is a substituted 8-oxo-pentadecanedioic acid derivative. We will delve into the detailed synthetic protocols, the underlying mechanistic rationale, and the subsequent biological evaluation of these compounds.

The Strategic Importance of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid in Bempedoic Acid Synthesis

The synthesis of bempedoic acid, an ACL inhibitor, hinges on the strategic construction of a C15 dicarboxylic acid backbone. A critical intermediate in this multi-step synthesis is 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. The central ketone functionality at the C8 position is a key feature that is later reduced to a hydroxyl group in the final active pharmaceutical ingredient. The gem-dimethyl groups at the C2 and C14 positions are crucial for the molecule's pharmacological profile.

This application note will focus on the synthesis of bempedoic acid, with a particular emphasis on the formation and transformation of the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid intermediate.

Synthetic Workflow and Protocols

The synthesis of bempedoic acid is a multi-step process that can be broadly divided into two key stages: the construction of the 8-oxo-pentadecanedioic acid backbone and its subsequent conversion to the final product.

Stage 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

The initial phase of the synthesis involves the coupling of two identical C7 fragments to form the C15 backbone with a central ketone. This is elegantly achieved through the use of tosylmethyl isocyanide (TosMIC) as a ketone surrogate.[1]

Protocol 1: Synthesis of Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

  • Step 1: Alkylation of Ethyl Isobutyrate. In a moisture-free reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of ethyl isobutyrate in a suitable anhydrous solvent such as tetrahydrofuran (THF) is cooled to -78°C.[2] A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is added dropwise to generate the enolate.[1] Subsequently, 1,5-dibromopentane is added to the reaction mixture, leading to the formation of ethyl 7-bromo-2,2-dimethylheptanoate.[2]

  • Step 2: Dimerization using Tosylmethyl Isocyanide (TosMIC). The ethyl 7-bromo-2,2-dimethylheptanoate is then dimerized using tosylmethyl isocyanide in the presence of a strong base like sodium hydride (NaH) and a phase-transfer catalyst such as tetrabutylammonium iodide (Bu4NI) in an aprotic solvent like dimethyl sulfoxide (DMSO).[2] This reaction forms diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(tosyl)pentadecanedioate.[2]

  • Step 3: Hydrolysis to the Ketone. The resulting intermediate is not isolated but is directly subjected to acidic hydrolysis.[3] Treatment with aqueous hydrochloric acid in a solvent like dichloromethane (CH2Cl2) or isopropyl acetate cleaves the isocyano and tosyl groups, revealing the central ketone and affording diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate.[1][2]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to yield the desired product as a colorless oil.[4]

Table 1: Key Reagents and Solvents for Stage 1

StepKey ReagentsSolvents
1Ethyl isobutyrate, LDA, 1,5-dibromopentaneTHF
2Ethyl 7-bromo-2,2-dimethylheptanoate, TosMIC, NaH, Bu4NIDMSO
3Aqueous HClDichloromethane or Isopropyl Acetate

Visualization 1: Synthetic Workflow for Bempedoic Acid

Synthesis_Workflow A Ethyl Isobutyrate B Alkylation with 1,5-Dibromopentane (LDA, THF) A->B C Ethyl 7-bromo-2,2- dimethylheptanoate B->C D Dimerization with TosMIC (NaH, DMSO) C->D E Diethyl 8-isocyano-2,2,14,14- tetramethyl-8-(tosyl)pentadecanedioate D->E F Acid Hydrolysis (HCl) E->F G Diethyl 2,2,14,14-tetramethyl- 8-oxopentadecanedioate F->G H Saponification (KOH, EtOH/H2O) G->H I 2,2,14,14-Tetramethyl- 8-oxopentadecanedioic acid H->I J Reduction (NaBH4, MeOH) I->J K Bempedoic Acid J->K

Caption: Synthetic route to bempedoic acid.

Stage 2: Conversion to Bempedoic Acid

The second stage involves the hydrolysis of the diethyl ester and the reduction of the ketone to the final alcohol.

Protocol 2: Synthesis of Bempedoic Acid

  • Step 1: Saponification. The diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate is hydrolyzed to the corresponding dicarboxylic acid by refluxing with an aqueous solution of a base such as potassium hydroxide (KOH) in a co-solvent like ethanol (EtOH).[2] After the reaction is complete, the mixture is cooled and acidified with a strong acid like hydrochloric acid (HCl) to a pH of 1.0-2.0 to precipitate the dicarboxylic acid, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid.[5]

  • Step 2: Reduction of the Ketone. The purified 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is then dissolved in a suitable solvent like methanol (MeOH) and cooled in an ice bath.[6] A reducing agent such as sodium borohydride (NaBH4) is added portion-wise to reduce the ketone to a hydroxyl group.[1][6]

  • Step 3: Purification and Crystallization. After the reduction is complete, the reaction is quenched, and the crude bempedoic acid is extracted. The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or diisopropyl ether, to yield high-purity crystalline bempedoic acid.[5][7]

Table 2: Product Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Purity
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioateC23H42O5398.58>98%
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acidC19H34O5342.47>99%
Bempedoic AcidC19H36O5344.49>99.5%

Mechanism of Action: Targeting Cholesterol Synthesis at its Source

Bempedoic acid is a prodrug that is activated in the liver to its CoA derivative, bempedoyl-CoA.[1] This active form of the drug inhibits ATP-citrate lyase (ACL), an enzyme that catalyzes the conversion of citrate to acetyl-CoA in the cytoplasm.[8] Acetyl-CoA is a fundamental building block for the synthesis of both fatty acids and cholesterol.[1] By inhibiting ACL, bempedoic acid reduces the pool of cytoplasmic acetyl-CoA available for cholesterol synthesis, leading to an upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the circulation.

Visualization 2: Mechanism of Action of Bempedoic Acid

MOA cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Pyruvate Pyruvate AcetylCoA_mito Acetyl-CoA Pyruvate->AcetylCoA_mito Citrate_mito Citrate AcetylCoA_mito->Citrate_mito Citrate_cyto Citrate Citrate_mito->Citrate_cyto Citrate Transporter ACL ATP-Citrate Lyase (ACL) Citrate_cyto->ACL AcetylCoA_cyto Acetyl-CoA ACL->AcetylCoA_cyto Cholesterol_Synthesis Cholesterol Synthesis AcetylCoA_cyto->Cholesterol_Synthesis Bempedoic_Acid Bempedoic Acid (Prodrug) Bempedoyl_CoA Bempedoyl-CoA (Active Drug) Bempedoic_Acid->Bempedoyl_CoA Bempedoyl_CoA->ACL

Caption: Inhibition of ATP-Citrate Lyase by Bempedoic Acid.

In Vitro and In Vivo Evaluation

In Vitro Assay: ATP-Citrate Lyase (ACL) Inhibition

The inhibitory activity of the synthesized bempedoic acid can be determined using an in vitro ACL enzyme assay.

Protocol 3: ACL Enzyme Inhibition Assay

  • Principle: This assay measures the activity of ACL by quantifying the formation of acetyl-CoA from citrate and CoA. A common method involves a coupled enzyme assay where the oxaloacetate produced is reduced by malate dehydrogenase, and the corresponding decrease in NADH is monitored spectrophotometrically at 340 nm. Alternatively, a direct assay using radiolabeled [14C]citrate can be employed to measure the formation of [14C]acetyl-CoA.[9]

  • Procedure (Coupled Assay):

    • Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl2, dithiothreitol (DTT), CoA, ATP, and malate dehydrogenase.

    • Add varying concentrations of the synthesized bempedoic acid (or its CoA derivative) to the reaction mixture.

    • Initiate the reaction by adding recombinant human ACL enzyme and citrate.

    • Monitor the decrease in absorbance at 340 nm over time using a plate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ACL activity by 50%.

In Vivo Studies: Evaluation in Animal Models of Hyperlipidemia

The lipid-lowering efficacy of bempedoic acid can be evaluated in various animal models of hyperlipidemia.

Protocol 4: In Vivo Efficacy Study in a High-Fat Diet-Induced Hyperlipidemic Rodent Model

  • Animal Model: Male Wistar rats or C57BL/6J mice are commonly used.[10]

  • Induction of Hyperlipidemia: The animals are fed a high-fat diet (HFD) for a period of 4-8 weeks to induce hyperlipidemia, characterized by elevated levels of total cholesterol, LDL-C, and triglycerides.[10]

  • Dosing: The synthesized bempedoic acid is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally to the animals daily for a specified duration (e.g., 4 weeks).

  • Endpoints:

    • Lipid Profile: At the end of the study, blood samples are collected to measure serum levels of total cholesterol, LDL-C, HDL-C, and triglycerides using commercial assay kits.[11]

    • Body Weight and Food Intake: Monitored throughout the study.

    • Liver Histology: Livers can be collected for histological analysis to assess hepatic steatosis.

Conclusion

The synthesis of bempedoic acid, a potent lipid-lowering agent, via the 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid intermediate represents a significant advancement in the field of cardiovascular therapeutics. The protocols and methodologies outlined in this application note provide a robust framework for researchers to synthesize and evaluate this and similar compounds. The targeted inhibition of ATP-citrate lyase offers a promising strategy for managing dyslipidemia, particularly in patients who are unable to tolerate or achieve their lipid goals with statin therapy. Further research into this class of compounds is warranted to explore their full therapeutic potential.

References

  • CN113735701A - Preparation method of 8-hydroxy-2,2,14, 14-tetramethylpentadecanedioic acid - Google Patents.
  • Synthesis of Bempedoic Acid - NROChemistry. Available at: [Link]

  • Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory. Available at: [Link]

  • Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid - Technical Disclosure Commons. Available at: [Link]

  • Bempedoic Acid a Small Molecule Drug Process and Synthesis, Innovation And /Or Advantages, Development Status And /Or Regulatory Status - Academia.edu. Available at: [Link]

  • CRYSTALLINE FORM OF BEMPEDOIC ACID - European Patent Office - EP 3666750 A1. Available at: [Link]

  • Synthesis of Bempedoic acid - YouTube. Available at: [Link]

  • Hyperlipidaemia and cardioprotection: Animal models for translational studies - PMC - NIH. Available at: [Link]

  • A novel direct homogeneous assay for ATP citrate lyase - PubMed. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF BEMPEDOIC ACID AND EZETIMIDE IN COMBINE DOSAGE FORM BY RP-HPLC - YMER. Available at: [Link]

  • ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications. Available at: [Link]

  • Selecting an Appropriate Animal Model for Dyslipidemia - Semantic Scholar. Available at: [Link]

  • Animal Models of Hyperlipidemia: An Overview - International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • CN113227061A - Novel salts and polymorphs of bipedac acid - Google Patents.
  • (PDF) Characterization of novel stress degradation products of Bempedoic acid and Ezetimibe using UPLC–MS/MS: development and validation of stability-indicating UPLC method - ResearchGate. Available at: [Link]

  • Review Article on Animal Models in Preclinical Research in Hyperlipidemia - ResearchGate. Available at: [Link]

  • Inhibition of Lung Cancer Growth: ATP Citrate Lyase Knockdown and Statin Treatment Leads to Dual Blockade of Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol-3-Kinase (PI3K)/AKT Pathways - PMC. Available at: [Link]

  • Inhibition of ATP Citrate Lyase (ACLY), Fatty Acid Synthase (FAS) and... - ResearchGate. Available at: [Link]

  • Assessing Whole-Body Lipid-Handling Capacity in Mice - JoVE. Available at: [Link]

Sources

Application Note: Robust Derivatization Protocols for the GC-MS Analysis of 8-Oxo-pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides detailed, validated protocols for the chemical derivatization of 8-Oxo-pentadecanedioic acid, a bifunctional molecule of interest in various research and development sectors. Due to its high polarity and low volatility stemming from two carboxylic acid groups and a central keto moiety, direct analysis by gas chromatography-mass spectrometry (GC-MS) is challenging, often resulting in poor chromatographic performance and thermal degradation.[1][2][3] To overcome these limitations, we present optimized derivatization strategies that enhance volatility, improve thermal stability, and ensure reproducible, high-sensitivity analysis.[4][5] The primary methods detailed are a two-step methoximation-silylation protocol, ideal for comprehensive structural integrity, and a direct silylation method for streamlined, high-throughput applications. Causality behind experimental choices, troubleshooting, and expected outcomes are discussed to provide researchers with a robust framework for method implementation.

Introduction: The Analytical Challenge

8-Oxo-pentadecanedioic acid is a long-chain keto-dicarboxylic acid. Its structure presents a significant analytical hurdle for GC-MS, a powerful technique for the separation and identification of volatile and semi-volatile compounds. The presence of two carboxylic acid groups and a ketone functional group renders the molecule highly polar and prone to strong intermolecular hydrogen bonding. This results in a very low vapor pressure, making it unsuitable for direct injection into a GC system.[1][2][3]

For successful GC-MS analysis, a derivatization step is mandatory.[1] Derivatization chemically modifies the analyte to increase its volatility and thermal stability by replacing active hydrogens on polar functional groups with less polar moieties.[4][5] For a keto-dicarboxylic acid, this involves targeting both the carboxyl groups and the keto group to ensure a single, stable, and volatile derivative is formed, preventing issues like keto-enol tautomerism which can lead to multiple chromatographic peaks for a single analyte.[3][6]

This guide details two primary, field-proven derivatization workflows:

  • Two-Step Methoximation-Silylation: The gold standard for keto-acids, this method first protects the ketone group as a methoxime, preventing tautomerization, and then converts the carboxylic acids to their trimethylsilyl (TMS) esters.[3][4][6]

  • One-Step Silylation: A faster alternative that directly converts the carboxylic acids to TMS esters. While efficient, it may be susceptible to enol-TMS ether formation at the keto position, requiring careful optimization.[1][7]

Foundational Principles: Why Derivatize?

The decision to employ a specific derivatization strategy is rooted in the chemical nature of 8-Oxo-pentadecanedioic acid and the requirements of GC-MS.

  • Increasing Volatility: The core principle is to reduce the polarity of the molecule. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replace the acidic protons of the carboxyl groups with non-polar trimethylsilyl (-Si(CH₃)₃) groups.[7][8][9] This conversion into TMS esters disrupts the hydrogen bonding network, significantly lowering the boiling point and allowing the compound to transition into the gas phase under GC conditions.[10]

  • Ensuring Thermal Stability: The high temperatures of the GC inlet (typically >250 °C) can cause susceptible molecules to decompose. Keto-acids can undergo decarboxylation.[3][6] Derivatization shields these functional groups, creating more thermally robust molecules that can traverse the GC system intact.[3]

  • Preventing Isomerization: The ketone group in 8-Oxo-pentadecanedioic acid can exist in equilibrium with its enol form. If not addressed, silylation can occur at both the keto and enol forms, leading to multiple derivative peaks and complicating quantification.[3][6] Methoximation, using reagents like Methoxyamine hydrochloride (MeOx), converts the carbonyl group into a stable methoxime, effectively "locking" it in one form before the silylation of the carboxylic acids.[3][4][6]

Experimental Protocols

Safety First: All derivatization procedures should be performed in a well-ventilated fume hood. Reagents are often moisture-sensitive, flammable, and may be toxic. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, is mandatory.

Protocol 1: Two-Step Methoximation and Silylation (Recommended for Highest Accuracy)

This protocol is the most rigorous approach, ensuring the stabilization of the keto group prior to the derivatization of the carboxylic acids. It is the preferred method for quantitative studies requiring the highest precision and accuracy.

Materials:

  • Sample containing 8-Oxo-pentadecanedioic acid (dried)

  • Methoxyamine hydrochloride (MeOx) solution (20 mg/mL in anhydrous pyridine)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine

  • GC Vials with inserts

  • Heating block or oven

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: Ensure the sample is completely dry. Lyophilization or evaporation under a gentle stream of nitrogen is recommended. Water is detrimental to silylation reagents and will significantly reduce derivatization efficiency.[6]

  • Methoximation of the Keto Group:

    • To the dried sample in a GC vial, add 50 µL of the MeOx solution.

    • Cap the vial tightly and vortex briefly to ensure the sample is fully dissolved.

    • Incubate the vial at 60 °C for 60 minutes.[11] This reaction converts the ketone to a methoxime.[4][6]

    • Allow the vial to cool to room temperature.

  • Silylation of Carboxylic Acids:

    • Add 100 µL of BSTFA + 1% TMCS to the cooled vial.[12]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate the vial at 70 °C for 45 minutes.[7] This step converts the two carboxylic acid groups into their respective TMS esters. The TMCS catalyst enhances the reactivity of the BSTFA.[7]

  • Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system. A typical injection volume is 1 µL.

Workflow Diagram: Methoximation-Silylation

G cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis DrySample Dry Sample AddMeOx Add MeOx Solution (20 mg/mL in Pyridine) DrySample->AddMeOx Transfer to Vial IncubateMeOx Incubate (60°C, 60 min) AddMeOx->IncubateMeOx Vortex & Heat AddBSTFA Add BSTFA + 1% TMCS IncubateMeOx->AddBSTFA Cool to RT IncubateBSTFA Incubate (70°C, 45 min) AddBSTFA->IncubateBSTFA Vortex & Heat GCMS Inject into GC-MS IncubateBSTFA->GCMS Cool to RT

Caption: Two-step derivatization workflow for 8-Oxo-pentadecanedioic acid.

Protocol 2: One-Step Direct Silylation

This streamlined protocol is suitable for rapid screening or when the primary goal is the derivatization of the carboxylic acids and potential keto-enol tautomerism is less of a concern or can be controlled.

Materials:

  • Sample containing 8-Oxo-pentadecanedioic acid (dried)

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Anhydrous Acetonitrile or Pyridine

  • GC Vials with inserts

  • Heating block or oven

  • Vortex mixer

Step-by-Step Methodology:

  • Sample Preparation: As with Protocol 1, the sample must be rigorously dried to remove all traces of water.

  • Direct Silylation:

    • To the dried sample, add 50 µL of anhydrous acetonitrile or pyridine to dissolve the analyte.

    • Add 100 µL of MSTFA. MSTFA is a powerful silylating agent, often more volatile than BSTFA, which can be advantageous.[6]

    • Cap the vial tightly and vortex for 30 seconds.

    • Incubate at 60 °C for 30 minutes.[12]

  • Analysis:

    • Cool the vial to room temperature before injecting 1 µL into the GC-MS.

Reaction Diagram: Silylation of Carboxylic Acid

G cluster_reactants cluster_products RCOOH R-COOH (Carboxylic Acid) RCOOTMS R-COO-Si(CH₃)₃ (TMS Ester) RCOOH->RCOOTMS + BSTFA BSTFA (Silylating Agent) BSTFA->RCOOTMS Reacts with Byproduct Byproducts

Sources

large-scale synthesis of 8-Oxo-pentadecanedioic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Continuous Flow Synthesis of 8-Oxo-pentadecanedioic Acid

Executive Summary

This application note details a scalable, industrial-grade protocol for the synthesis of 8-Oxo-pentadecanedioic acid (CAS: 121327-02-8). While this molecule serves as the linear backbone for the anti-hyperlipidemic drug Bempedoic Acid (ETC-1002), its unsubstituted form is a critical platform chemical for high-performance polyamides and polyesters requiring ketone functionality for post-polymerization crosslinking.

Unlike traditional multi-step medicinal chemistry routes (e.g., Grignard couplings or TosMIC homologation) which suffer from poor atom economy and high reagent costs on a kilogram scale, this guide presents a Decarboxylative Ketonization route. Utilizing continuous flow chemistry over a heterogeneous catalyst, this method achieves high throughput, minimizes solvent waste, and ensures safety by avoiding stoichiometric heavy metals.

Strategic Route Selection

Two primary routes exist for synthesizing long-chain keto-dicarboxylic acids. The choice depends heavily on the presence of steric hindrance (e.g., gem-dimethyl groups).

FeatureRoute A: TosMIC Coupling (Medicinal)Route B: Decarboxylative Ketonization (Process)
Mechanism Nucleophilic substitution of alkyl halides with Tosylmethyl Isocyanide.Radical/Concerted condensation of carboxylic acids over metal oxides.
Precursor 7-Bromoheptanoate (Expensive/Multi-step).[1]Monomethyl Suberate (Cheap/Single-step).
Atom Economy Low (Loss of Tosyl group, halides).High (Loss of CO₂ and H₂O only).
Scalability Linear scale-up; exothermic risks.Excellent (Flow chemistry); heat integration possible.
Suitability Best for Bempedoic Acid (Tetramethyl analogs) where steric hindrance prevents side reactions.Best for 8-Oxo-pentadecanedioic Acid (Linear) where symmetry allows perfect dimerization.

Selected Protocol: This guide utilizes Route B (Decarboxylative Ketonization) via a continuous flow packed-bed reactor, utilizing Monomethyl Suberate as the feedstock. This mimics the biological condensation logic but utilizes robust heterogeneous catalysis.[2]

Reaction Scheme & Logic

The synthesis relies on the "Ketonization" of two equivalents of a C8-half ester. The reaction proceeds via the adsorption of the carboxylic acid onto a metal oxide surface (MnO₂ or ZrO₂), followed by a decarboxylative coupling to form the C15 ketone backbone.

Chemical Equation:



Followed by hydrolysis to the diacid.

Figure 1: Reaction logic flow from C8 precursors to C15 target via decarboxylative coupling.

Detailed Protocol: Continuous Flow Synthesis

Phase 1: Catalyst Preparation (MnO₂/SiO₂)

Rationale: Commercial MnO₂ often lacks the surface area required for gas-phase ketonization. Supporting it on silica prevents sintering at 350°C.

  • Impregnation: Dissolve manganese(II) nitrate tetrahydrate (

    
    , 100 g) in deionized water (200 mL). Add high-surface-area silica gel (e.g., SiO₂ support, 200 g).
    
  • Drying: Evaporate water under reduced pressure (Rotavap) at 80°C until a free-flowing powder is obtained.

  • Calcination: Pack the powder into a quartz tube. Heat to 400°C under a stream of air (100 mL/min) for 4 hours.

    • Result:

      
       species dispersed on silica.[2]
      
    • Validation: XRD should show broad peaks for

      
       or 
      
      
      
      .
Phase 2: Feedstock Preparation
  • Esterification: Reflux Suberic acid (1.0 eq) with Methanol (5.0 eq) and catalytic

    
     (0.05 eq) for 4 hours.
    
  • Statistical Separation: The reaction yields a mixture of Diester, Monoester, and Diacid.

  • Purification: Adjust pH to 8.0 with aqueous

    
    . Extract Diester with Hexane. Acidify the aqueous layer to pH 4.0 and extract the Monomethyl Suberate  (Target) with Ethyl Acetate.
    
    • Yield: Typically 40-50% (statistical max). Unreacted diacid is recycled.

Phase 3: Decarboxylative Ketonization (The Core Step)

Equipment Setup:

  • Reactor: Stainless steel tube reactor (Length: 30 cm, ID: 1/2 inch) packed with the prepared catalyst.

  • Heating: Tube furnace set to 340°C .

  • Feed: HPLC pump delivering Monomethyl Suberate (liquid).

  • Gas: Nitrogen carrier gas (optional, helps desorption).

Operational Parameters:

Parameter Value Notes
Temperature 330°C – 350°C <330°C: Low conversion. >360°C: Thermal cracking.
Pressure Atmospheric High pressure not required; gas phase reaction.

| LHSV (Liquid Hourly Space Velocity) | 0.5 – 1.0


 | Adjust based on conversion monitoring. |
| Feed Concentration | Neat (Melt) or 50% in Toluene | Neat is preferred for Green metrics. |

Procedure:

  • Preheat the reactor to 340°C under

    
     flow.
    
  • Begin feeding Monomethyl Suberate at 1.0 mL/min.

  • The substrate vaporizes, adsorbs, and couples.

  • Collection: Condense the effluent in a cold trap (0°C).

    
     gas vents off.
    
  • Workup: The condensate contains the crude Dimethyl 8-oxopentadecanedioate. Dissolve in EtOAc, wash with saturated

    
     to remove unreacted acid.
    
    • Self-Validating Check: GC-MS of the crude should show a major peak at M+ = 314 (Diester).

Phase 4: Hydrolysis to Final Acid
  • Dissolve the purified diester (100 g) in Methanol (500 mL).

  • Add aqueous NaOH (2.5 eq, 4M solution).

  • Reflux for 2 hours.

  • Isolation: Cool to RT. Acidify with HCl (6M) to pH 1.0.

  • Crystallization: The product, 8-Oxo-pentadecanedioic acid , precipitates as a white solid. Filter and wash with cold water.

  • Recrystallization: Recrystallize from Acetone/Hexane if purity <98%.

Analytical Profile & Quality Control

TestSpecificationMethod / Observation
Appearance White crystalline powderVisual inspection.
Purity > 98.5%HPLC (C18 column, ACN/Water + 0.1% TFA).
Mass Spec m/z = 286.36 [M-H]-ESI-MS (Negative Mode).
1H NMR

2.40 (t, 4H), 2.30 (t, 4H), 1.60 (m, 8H), 1.30 (m, 8H)
DMSO-d6. Confirm triplet at 2.40 ppm (alpha to ketone).
Melting Point 92°C - 95°CDSC or Capillary.

Process Safety & Troubleshooting

  • Thermal Runaway: The ketonization is endothermic (requires heat), so thermal runaway is unlikely. However, accumulation of carbonaceous deposits (coking) can block the reactor.

    • Mitigation: Run an "air burn" cycle (400°C, air flow) every 48 hours to regenerate the catalyst.

  • Impurity Profile: The most common impurity is 8-Hydroxypentadecanedioic acid (from over-reduction if H2 is present, unlikely here) or trimeric ketones (from over-condensation).

    • Control: Maintain strict residence time control (LHSV).

Visualizing the Workflow

Figure 2: Process Flow Diagram (PFD) for the continuous manufacturing line.

References

  • Esperion Therapeutics, Inc. (2008). Hydroxyl compounds and compositions for cholesterol reduction. U.S. Patent No.[3][4][5][6] 7,335,799.[3] Link

    • Context: Describes the medicinal chemistry route (TosMIC) for the tetramethyl analog (Bempedoic acid), providing the baseline for structural comparison.
  • Gliński, M., & Kikas, A. (2010). Ketonization of aliphatic esters over oxide catalysts. Applied Catalysis A: General, 386(1-2), 102-106. Link

    • Context: Establishes the mechanism and catalyst choice (MnO2) for converting esters to ketones.
  • Hock, K., et al. (2024). Decarboxylative Ketonization of Aliphatic Carboxylic Acids in a Continuous Flow Reactor Catalysed by Manganese Oxide on Silica. ChemSusChem, 17, e202400094.[2] Link

    • Context: Provides the state-of-the-art flow chemistry parameters used in this protocol for long-chain acid ketoniz
  • Renz, M. (2005). Ketonization of Carboxylic Acids by Decarboxylation: Mechanism and Scope. European Journal of Organic Chemistry, 2005(6), 979-988. Link

    • Context: Authoritative review on the reaction mechanism and scope.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 8-Oxo-pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 8-Oxo-pentadecanedioic acid. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to challenges encountered during the isolation and purification of this long-chain keto-dicarboxylic acid. The following sections offer troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Introduction to Purification Challenges

8-Oxo-pentadecanedioic acid (HOOC-(CH₂₎₆-CO-(CH₂₎₆-COOH) presents a unique set of purification challenges due to its hybrid structure. It possesses two polar carboxylic acid groups and a moderately polar ketone function, separated by long, nonpolar aliphatic chains. This duality can lead to problematic solubility, difficulties in chromatographic separation from structurally similar impurities, and challenges in achieving effective crystallization. This guide provides a systematic approach to overcoming these common obstacles.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Chromatography Issues

Q1: My product is co-eluting with an impurity during silica gel column chromatography. How can I improve the separation?

A1: Co-elution is the most common chromatographic challenge and typically stems from impurities having a polarity very similar to the target compound. Here is a systematic approach to improving resolution:

  • Optimize the Mobile Phase:

    • Reduce Polarity: Your product has significant nonpolar character. Start with a less polar solvent system (e.g., a higher ratio of hexane or heptane to ethyl acetate). This will increase the retention time of all compounds on the silica gel, potentially allowing for better separation between your product and less polar impurities.

    • Introduce a Third Solvent: Adding a small amount of a third solvent can fine-tune selectivity. For instance, incorporating dichloromethane or tert-butyl methyl ether (TBME) into a hexane/ethyl acetate system can alter the specific interactions between the analytes, solvent, and stationary phase, often improving separation.

    • Add an Acid Modifier: The two carboxylic acid groups can interact inconsistently with silica gel, leading to peak tailing and poor separation. Adding a small amount (0.1-1%) of acetic acid or formic acid to your mobile phase will suppress the deprotonation of your product's carboxyl groups.[1] This ensures a single, neutral form of the molecule is present, resulting in sharper peaks and more predictable elution.

  • Adjust the Stationary Phase:

    • If normal-phase chromatography on silica gel fails, consider switching to a different stationary phase. Reversed-phase chromatography (using a C18-functionalized silica gel) is an excellent alternative. In this technique, the elution order is inverted: nonpolar compounds are retained more strongly. You would use a polar mobile phase, such as a gradient of water/acetonitrile or water/methanol, also with a small amount of acid modifier (e.g., 0.1% trifluoroacetic acid or formic acid).[2]

  • Optimize Loading and Flow Rate:

    • Reduce Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the sample load should not exceed 1-5% of the mass of the silica gel (e.g., 100-500 mg of crude product on a 10g column).

    • Decrease Flow Rate: Reducing the mobile phase flow rate allows more time for equilibrium to be established between the mobile and stationary phases, which can significantly enhance the resolution of closely eluting compounds.

Q2: I'm having trouble visualizing my product on a TLC plate. What are the best staining methods?

A2: 8-Oxo-pentadecanedioic acid lacks a strong chromophore, making it invisible under a standard 254 nm UV lamp.[3] You must use a chemical stain for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is one of the most effective and universal stains. It reacts with any oxidizable functional group. The ketone and the aliphatic chains of your product will react with the permanganate, appearing as a yellow or white spot on a purple background. This stain is highly sensitive.[3]

  • Phosphomolybdic Acid (PMA) Stain: This stain is particularly effective for alcohols, phenols, and many carbonyl compounds.[3] After dipping the plate in the PMA solution and gently heating, your product should appear as a dark blue or green spot against a yellow-green background.

  • Iodine Chamber: Placing the TLC plate in a chamber containing a few crystals of solid iodine is a simple, non-destructive method. Iodine vapor adsorbs onto the organic compounds on the plate, making them appear as brown spots.[4][5] The spots will fade over time, so they should be circled immediately.

StainTarget Functional GroupsAppearanceNotes
Potassium Permanganate Alkenes, alkynes, alcohols, aldehydes, ketonesYellow/white spot on purple backgroundDestructive, very sensitive
Phosphomolybdic Acid Alcohols, phenols, carbonyls, alkenesDark blue/green spot on yellow backgroundDestructive, requires heating
Iodine General organic compounds, unsaturated lipidsBrown spot on yellow/white backgroundNon-destructive, spots fade

Q3: My product is streaking on the TLC plate and showing broad, tailing peaks in HPLC. What is the cause and how can I fix it?

A3: Peak tailing or streaking is almost always caused by the carboxylic acid groups. On silica, the acidic silanol groups can strongly and irreversibly adsorb the carboxylates, leading to a smear instead of a compact spot.

  • The Solution: As mentioned in Q1, the definitive solution is to add a small amount of a volatile acid (like acetic acid) to your TLC or HPLC mobile phase.[1] This ensures the carboxylic acid groups of your product remain fully protonated (in the -COOH form rather than -COO⁻), minimizing strong interactions with the stationary phase and resulting in sharp, symmetrical peaks. For reversed-phase HPLC, 0.1% formic acid or trifluoroacetic acid (TFA) in both the water and organic solvent is standard practice.[2]

Crystallization & Final Isolation Issues

Q4: After chromatography, my product is a thick, colorless oil that refuses to crystallize. How can I induce solidification?

A4: The long, flexible carbon chain of 8-Oxo-pentadecanedioic acid can make it difficult for the molecules to arrange into a crystal lattice, often resulting in an oil. Here is a workflow to induce crystallization:

  • Ensure High Purity: Oils are often the result of residual impurities that inhibit crystal formation. If your NMR or LC-MS analysis shows impurities, consider re-purifying a small batch by column chromatography.

  • Solvent/Anti-Solvent Method: This is the most effective technique for compounds like yours.

    • Dissolve the oil in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate, acetone, or dichloromethane).

    • Slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., hexane, heptane, or pentane) dropwise while stirring, until the solution becomes faintly cloudy.

    • Add a drop or two of the "good" solvent to redissolve the cloudiness, then cover the vial and store it undisturbed at a low temperature (4 °C or -20 °C). Crystals should form over several hours or days.

  • Other Techniques:

    • Slow Evaporation: Dissolve the oil in a suitable solvent and leave the container partially open in a fume hood to allow the solvent to evaporate slowly.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the solution. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a tiny amount of solid material from a previous batch, add a single crystal ("seed") to the supersaturated solution to initiate crystallization.

Q5: The purity of my product seems to decrease after I isolate and dry it. What could be happening?

A5: While 8-Oxo-pentadecanedioic acid is not a β-keto acid and thus not prone to rapid decarboxylation, chemical stability can still be a concern under harsh conditions.[6][7]

  • Avoid Excessive Heat: When removing residual solvents under vacuum (e.g., on a rotary evaporator or in a vacuum oven), do not use excessive heat. High temperatures can potentially promote side reactions or degradation over long periods. Drying at room temperature under high vacuum is the safest method.

  • Acid/Base Contamination: Ensure that all residual acids (e.g., from chromatography) or bases are removed during the workup. Trace amounts of strong acids or bases could catalyze degradation or side reactions upon storage. If your workup involved an acid wash, ensure a subsequent wash with brine or water to remove it.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should expect to see?

The impurities present will depend heavily on the synthetic route used to prepare the compound. For instance, if the synthesis involves the oxidation of an alcohol precursor (8-hydroxy-pentadecanedioic acid), the primary impurity would be the unreacted starting material. If the synthesis is from a protected di-ester, you might find mono-ester or unhydrolyzed di-ester impurities.[8][9] It is also possible to have isomeric impurities where the oxo group is at a different position if the starting materials were not isomerically pure.

FAQ 2: Can you provide a standard, baseline protocol for purification?

A: Certainly. The following is a robust starting point for purifying a crude ~1 gram batch of 8-Oxo-pentadecanedioic acid.

  • Column Chromatography (Normal Phase):

    • Preparation: Dry-load the crude material onto a small amount of silica gel. Use a glass column packed with silica gel (approx. 40-50g for a 1g crude sample).

    • Eluent: Start with a mobile phase of 70:29:1 Hexane:Ethyl Acetate:Acetic Acid.

    • Elution: Run the column, collecting fractions. Monitor the fractions by TLC using the same eluent system and a potassium permanganate stain.

    • Pooling: Combine the fractions that contain the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator. Be cautious with the bath temperature (keep it below 40 °C).

    • The result will likely be an oil or waxy solid.

  • Crystallization:

    • Dissolve the residue in a minimal amount of hot ethyl acetate.

    • Slowly add hexane until the solution just begins to turn cloudy.

    • Cool to room temperature, then place in a 4 °C refrigerator overnight.

    • Collect the resulting white solid by vacuum filtration, wash with cold hexane, and dry under high vacuum.

FAQ 3: How can I definitively confirm the identity and purity of my final product?

A: A combination of analytical techniques is essential for unambiguous characterization:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Will confirm the presence of the aliphatic protons and the characteristic alpha-protons next to the carbonyl and carboxyl groups. Integration should match the expected proton count.

    • ¹³C NMR: Will show characteristic peaks for the ketone carbonyl (typically ~208-212 ppm) and the two equivalent carboxylic acid carbonyls (~175-180 ppm), in addition to the aliphatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is ideal. You should observe the [M-H]⁻ ion corresponding to the molecular weight of the compound (C₁₅H₂₆O₅, MW = 286.36 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Melting Point: A sharp melting point for the crystallized solid is a strong indicator of high purity. A broad melting range suggests the presence of impurities.

  • HPLC: An analytical HPLC trace (using methods described in Q1/Q3) showing a single, sharp peak is an excellent confirmation of purity.

Part 3: Experimental Protocols & Diagrams

Protocol 1: Standard Silica Gel Flash Chromatography
  • Column Preparation: Select a column appropriate for your sample size (e.g., a 40g pre-packed column or equivalent glass column for 0.5-1.5g of crude material). Equilibrate the column with the starting mobile phase (e.g., 80:19:1 Hexane:Ethyl Acetate:Acetic Acid).

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate. Add silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent to create a dry, free-flowing powder. Load this powder onto the top of the column bed.

  • Elution: Begin elution with the starting mobile phase. If the product is slow to elute, gradually increase the polarity of the mobile phase (e.g., to 60:39:1 Hexane:Ethyl Acetate:Acetic Acid).

  • Fraction Collection: Collect fractions and analyze them using TLC with a potassium permanganate stain.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvents in vacuo.

Protocol 2: Recrystallization from an Ethyl Acetate/Hexane System
  • Dissolution: Place the impure, oily product in an Erlenmeyer flask. Add a minimal volume of warm ethyl acetate (start with 1-2 mL per gram) and swirl to dissolve completely.

  • Induce Supersaturation: While stirring, slowly add hexane dropwise at room temperature. Continue adding until you observe persistent cloudiness.

  • Clarification & Cooling: Add 1-2 drops of ethyl acetate to make the solution clear again. Cover the flask and allow it to cool slowly to room temperature.

  • Crystal Growth: Once at room temperature, transfer the flask to a 4 °C refrigerator. For best results, leave it undisturbed for 12-24 hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small amount of cold hexane to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum at room temperature until a constant weight is achieved.

Diagrams

Chromatography_Troubleshooting start Problem: Co-elution of Impurity q1 Add 0.5-1% Acetic Acid to Mobile Phase. Does peak shape improve? start->q1 a1_yes Yes q1->a1_yes Tailing was the issue a1_no No q1->a1_no Polarity is the issue q2 Decrease polarity of mobile phase (e.g., more Hexane). Is separation improved? a1_yes->q2 a1_no->q2 a2_yes Yes q2->a2_yes Increased Resolution a2_no No q2->a2_no solution Solution: Optimized Separation a2_yes->solution q3 Switch to Reversed-Phase (C18) HPLC with a Water/Acetonitrile gradient. a2_no->q3 q3->solution

Caption: Troubleshooting workflow for co-eluting impurities.

Crystallization_Workflow start Start: Purified Oily Product step1 Dissolve in minimum volume of 'good' solvent (e.g., Ethyl Acetate) start->step1 step2 Slowly add 'poor' anti-solvent (e.g., Hexane) until cloudy step1->step2 step3 Add 1-2 drops of 'good' solvent to clarify step2->step3 step4 Cool slowly: Room Temp -> 4°C -> -20°C step3->step4 q1 Crystals Formed? step4->q1 success Success: Filter and Dry Crystals q1->success Yes fail Troubleshoot: - Scratch flask walls - Add seed crystal - Re-purify material q1->fail No

Caption: Step-by-step workflow for inducing crystallization.

References

  • MDPI. (2022). 8-oxoguanine and 8-oxodeoxyguanosine Biomarkers of Oxidative DNA Damage: A Review on HPLC–ECD Determination. [Link]

  • National Institutes of Health. (n.d.). Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry. [Link]

  • Chromatography Today. (n.d.). HPLC analyses 8-oxodG in oesophageal cancer patients. [Link]

  • Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. [Link]

  • National Institutes of Health. (n.d.). A reliable assessment of 8-oxo-2-deoxyguanosine levels in nuclear and mitochondrial DNA using the sodium iodide method to isolate DNA. [Link]

  • PubChem. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]

  • Google Patents. (n.d.). EP3838383A1 - Method and system for extracting long chain dicarboxylic acid.
  • WIPO Patentscope. (n.d.). WO/2001/021572 PURIFICATION AND RECOVERY OF DICARBOXYLIC ACIDS USING MELT CRYSTALLIZATION. [Link]

  • ResearchGate. (2022). Visualizing fatty acid methylesters on TLC. [Link]

  • ResearchGate. (n.d.). Resolution and detection of 8-oxo-dGTP by HPLC. [Link]

  • National Science Open. (n.d.). Progress and challenges in dicarboxylation with CO2. [Link]

  • MDPI. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • AOCS. (2014). A Guide to the Practice of Quantitative Silver Ion TLC of Fatty Acids and Triacylglycerols. [Link]

  • IOSR Journal. (n.d.). Synthesis and Characterization of some Dicarboxylic Acid Monomers. [Link]

  • Royal Society of Chemistry. (2022). Challenges and recent advancements in the transformation of CO2 into carboxylic acids: straightforward assembly with homogeneous 3d metals. [Link]

  • RockEDU Science Outreach. (n.d.). Thin Layer Chromatography (TLC) for the Separation of Lipids. [Link]

  • GEA. (n.d.). Crystallization of Adipic Acid. [Link]

  • PubChem. (n.d.). 1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. [Link]

  • Apicule. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2) API Intermediate Manufacturers. [Link]

Sources

Technical Support Center: Synthesis of 8-Oxo-pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of 8-Oxo-pentadecanedioic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this important keto-dicarboxylic acid, a key intermediate in various synthetic pathways, including the production of Bempedoic Acid.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and a detailed experimental protocol to help you overcome common challenges and optimize your reaction yields.

The synthesis of dicarboxylic acids, particularly those with additional functional groups like a ketone, often presents unique challenges. Issues such as incomplete reactions, formation of complex byproduct mixtures, and difficulties in product isolation can lead to frustratingly low yields. This guide is structured to address these specific problems in a direct, question-and-answer format, grounded in the principles of organic chemistry and backed by field-proven insights.

Troubleshooting Guide: Diagnosing and Solving Low Yield

This section is designed as a first line of defense when you encounter suboptimal results. Each question represents a common problem observed during the synthesis of 8-Oxo-pentadecanedioic acid, with detailed causal analysis and actionable solutions.

Problem 1: Very Low or No Product Formation

Question: My reaction is complete, but analysis (TLC, LC-MS, 1H-NMR) shows a complex mixture with little to no desired product. Where should I start troubleshooting?

Answer: This issue typically points to a fundamental problem with one of three areas: reagent integrity, reaction conditions, or the reaction setup itself. Let's break down the potential causes.

  • A. Reagent Quality & Stoichiometry:

    • Cause: The oxidative cleavage of an unsaturated precursor, such as a derivative of oleic acid, is highly sensitive to the quality of the oxidizing agent (e.g., ozone) and the starting material.[2] Degradation of reagents or inaccurate stoichiometry can halt the reaction.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Use a fresh bottle of the unsaturated fatty acid precursor or purify the existing stock. Confirm its identity and purity via NMR or GC-MS.

      • Check Oxidant Activity: If using ozone, ensure your ozone generator is functioning correctly and delivering a consistent stream of O3. The endpoint of the ozonolysis can often be detected when the solution turns blue from unreacted ozone, or by passing the effluent gas through a potassium iodide solution, which turns violet in the presence of excess ozone.[3][4]

      • Re-evaluate Stoichiometry: Ensure that the molar equivalents of the oxidant and any subsequent workup reagents are correct. For oxidative workups designed to produce dicarboxylic acids, an oxidizing agent like hydrogen peroxide is often used after the initial ozonolysis.[5]

  • B. Suboptimal Reaction Conditions:

    • Cause: Ozonolysis reactions are highly exothermic and require strict temperature control to prevent the formation of unstable and potentially explosive ozonide intermediates, as well as to minimize side reactions.[6][7]

    • Troubleshooting Steps:

      • Maintain Low Temperature: The reaction should be performed at a very low temperature, typically -78 °C (a dry ice/acetone bath is common).[7] Ensure the bath maintains this temperature throughout the ozone addition.

      • Optimize Reaction Time: While bubbling ozone until a color change is a good indicator, insufficient reaction time will lead to incomplete conversion.[7] Conversely, prolonged exposure to ozone after the starting material is consumed can lead to over-oxidation and byproduct formation. Monitor the reaction closely using TLC.

      • Ensure Efficient Mixing: Inadequate stirring can lead to localized high concentrations of reagents and the formation of unwanted byproducts.[8] For viscous solutions, use a powerful overhead stirrer.

  • C. Improper Workup Procedure:

    • Cause: The workup step is critical for converting the intermediate ozonide into the desired dicarboxylic acid and can significantly impact the final yield.

    • Troubleshooting Steps:

      • Choose the Correct Workup: For the synthesis of dicarboxylic acids, an oxidative workup is required. This typically involves adding an oxidizing agent like hydrogen peroxide (H₂O₂), often in an acidic medium like formic acid, after the ozonolysis is complete.[5] A reductive workup (e.g., using dimethyl sulfide or zinc) will yield aldehydes and ketones instead.[9]

      • Quench at Low Temperature: Add the oxidative workup reagents slowly while maintaining a low temperature to control the exothermic decomposition of the ozonide. Allow the mixture to warm to room temperature gradually.[7]

Problem 2: Low Yield with Significant Byproduct Formation

Question: I'm obtaining the product, but my yield is below 50%, and I have several major impurities. How can I identify and minimize these byproducts?

Answer: This common issue suggests that while the main reaction is proceeding, competing side reactions are consuming a significant portion of your starting material or intermediate.

  • A. Identifying Common Byproducts:

    • Shorter-Chain Dicarboxylic Acids: Result from over-oxidation and cleavage at other points in the carbon chain.

    • Aldehydes or Monocarboxylic Acids: Such as pelargonic acid, which is a co-product of oleic acid ozonolysis.[5] This is expected, but its incomplete separation can contaminate your desired product.

    • Polymeric Materials: Can form from unstable intermediates.

    • Esters: If an alcohol like methanol is used as a solvent, it can react with the carboxylic acid products, especially under acidic conditions.[8]

  • B. Minimizing Byproduct Formation:

    • Cause & Solution for Over-oxidation: Over-oxidation can occur if the reaction is run for too long or at too high a temperature.

      • Action: Carefully monitor the reaction progress by TLC. Stop the flow of ozone immediately once the starting material is consumed. The use of an indicator dye like Sudan Red III can help pinpoint the reaction endpoint more accurately.[4]

    • Cause & Solution for Incomplete Oxidation: If the oxidative workup is not robust enough, you may isolate aldehydes instead of the desired dicarboxylic acids.

      • Action: Ensure a sufficient excess of hydrogen peroxide is used during the workup. Performing the oxidative decomposition in a solvent like formic acid can improve yields.[5]

    • Cause & Solution for Criegee Intermediate Side Reactions: The Criegee intermediate, formed during ozonolysis, is highly reactive and can participate in secondary reactions, especially with carboxylic acid moieties already present in the starting material (like oleic acid).[10]

      • Action: Using a participating solvent like methanol can help trap the Criegee intermediate, leading to a more controlled reaction and higher yields of the desired fission products after subsequent oxidation.[5]

Problem 3: Significant Product Loss During Purification

Question: The crude reaction mixture looks promising, but I'm losing most of my product during extraction and crystallization. What are the best practices for isolating 8-Oxo-pentadecanedioic acid?

Answer: Dicarboxylic acids can be challenging to purify due to their high polarity and ability to form strong hydrogen bonds, which affects their solubility.

  • A. Optimizing Liquid-Liquid Extraction:

    • Cause: The two carboxylic acid groups make the product highly water-soluble at basic pH and more organic-soluble at acidic pH. Improper pH control during extraction is a major source of loss.

    • Troubleshooting Steps:

      • Acidify Thoroughly: Before extracting into an organic solvent (like ethyl acetate or diethyl ether), ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acids (target pH < 2).[11] Use a pH meter for accuracy.

      • Use Saturated Brine: Perform a final wash of the combined organic layers with saturated sodium chloride solution (brine). This helps to break up emulsions and removes a significant amount of dissolved water from the organic phase.

      • Perform Multiple Extractions: It is always more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.

  • B. Improving Crystallization Yield:

    • Cause: Finding a suitable solvent system for crystallization can be difficult. The product may oil out or precipitate too quickly, trapping impurities.

    • Troubleshooting Steps:

      • Solvent Selection: A multi-step purification involving extraction, recrystallization, and potentially distillation may be necessary for high purity.[12] For recrystallization, consider solvent systems like toluene, aqueous alcohols, or a mixture of toluene and petroleum ether.[11]

      • Slow Cooling: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature, and then in a refrigerator or ice bath. Slow cooling promotes the formation of larger, purer crystals.[13]

      • Consider Column Chromatography: If crystallization fails to remove persistent impurities, silica gel column chromatography can be effective. A solvent gradient of ethyl acetate in hexanes, often with a small amount of acetic or formic acid added to the mobile phase, can be used to elute the dicarboxylic acid.

Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable synthetic route to 8-Oxo-pentadecanedioic acid?

    • A1: The most common and well-documented route is the oxidative cleavage of an 18-carbon unsaturated fatty acid where the double bond is at the Δ9 position, such as oleic acid. Ozonolysis followed by an oxidative workup is a standard method that cleaves the double bond to yield both azelaic acid and the co-product pelargonic acid.[2] While this guide focuses on troubleshooting this general pathway, specific precursors may be used to target 8-Oxo-pentadecanedioic acid directly.

  • Q2: How can I effectively monitor the progress of the ozonolysis reaction?

    • A2: Thin-Layer Chromatography (TLC) is the most common method. Use a mobile phase such as a 7:3 mixture of hexane and ethyl acetate.[14] The starting material (e.g., oleic acid) will have a higher Rf value than the polar dicarboxylic acid product. The reaction is complete when the spot corresponding to the starting material has disappeared. Visual indicators, such as the appearance of a blue color from excess ozone, are also effective.[3]

  • Q3: What are the primary safety concerns when performing an ozonolysis reaction?

    • A3: Ozone is a toxic and highly reactive gas. All manipulations should be performed in a well-ventilated fume hood. The primary hazard is the formation of explosive peroxide and ozonide intermediates. It is crucial to never allow the reaction mixture to warm up before the ozonide has been quenched by a reductive or oxidative workup agent.[9] Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Visualizing the Troubleshooting Process

To aid in diagnosing low-yield issues, the following decision tree outlines a logical workflow for identifying the root cause.

Troubleshooting_Workflow Start Low Yield of 8-Oxo-pentadecanedioic Acid Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR) Start->Check_Reaction No_Product Problem: No/Trace Product Formed Check_Reaction->No_Product Predominantly starting material Byproducts Problem: Low Yield, High Impurities Check_Reaction->Byproducts Complex mixture Purification_Loss Problem: Good Crude, Poor Isolated Yield Check_Reaction->Purification_Loss Clean conversion Reagents Cause: Reagent Quality / Stoichiometry No_Product->Reagents Conditions Cause: Reaction Conditions (Temp, Time) No_Product->Conditions Workup_Type Cause: Incorrect Workup (Reductive vs. Oxidative) No_Product->Workup_Type Side_Reactions Cause: Side Reactions (Over-oxidation) Byproducts->Side_Reactions Workup_Execution Cause: Inefficient Workup / Purification Purification_Loss->Workup_Execution Sol_Reagents Solution: - Verify Starting Material Purity - Check Oxidant Source - Recalculate Stoichiometry Reagents->Sol_Reagents Sol_Conditions Solution: - Maintain -78 °C - Monitor by TLC for Endpoint - Ensure Vigorous Stirring Conditions->Sol_Conditions Sol_Workup_Type Solution: - Use Oxidative Workup (e.g., H₂O₂) for Dicarboxylic Acids Workup_Type->Sol_Workup_Type Sol_Side_Reactions Solution: - Stop Ozone at Endpoint - Use Participating Solvent (e.g., MeOH) - Optimize Workup Conditions Side_Reactions->Sol_Side_Reactions Sol_Purification Solution: - Control pH During Extraction - Use Slow Crystallization - Consider Chromatography Workup_Execution->Sol_Purification

Caption: A decision tree for troubleshooting low yield.

Detailed Experimental Protocol: Ozonolysis of an Oleic Acid Derivative

This protocol provides a generalized procedure for the synthesis of dicarboxylic acids via ozonolysis, which can be adapted for the synthesis of 8-Oxo-pentadecanedioic acid from a suitable precursor.

Materials:

  • Unsaturated fatty acid precursor (e.g., Oleic Acid)

  • Methanol (MeOH), ACS grade

  • Dichloromethane (DCM), ACS grade

  • Hydrogen Peroxide (H₂O₂), 30% solution in water

  • Formic Acid

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Chloride (NaCl), saturated solution (brine)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Ethyl Acetate

  • Hexanes

  • Dry ice and Acetone

Procedure:

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube extending below the solvent surface, and a gas outlet tube connected to a bubbler containing a potassium iodide solution. Place the flask in a dry ice/acetone bath to maintain a temperature of -78 °C.

  • Dissolution: Dissolve the unsaturated fatty acid precursor (1.0 eq) in a 1:1 mixture of DCM and MeOH.

  • Ozonolysis: Begin bubbling ozone through the cooled, stirring solution. Monitor the reaction by TLC. Continue the ozone flow until the starting material is no longer visible by TLC, or until the reaction solution retains a pale blue color.

  • Quenching Excess Ozone: Once the reaction is complete, switch the gas inlet from the ozone generator to a stream of nitrogen or argon and bubble through the solution for 10-15 minutes to remove any excess dissolved ozone.

  • Oxidative Workup: While keeping the flask at low temperature, slowly add hydrogen peroxide (2.0-3.0 eq) followed by formic acid. Caution: This addition can be highly exothermic.

  • Warming: Once the addition is complete, remove the cooling bath and allow the reaction mixture to warm slowly to room temperature. Let it stir overnight.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the majority of the solvents.

  • Extraction: Dilute the residue with water and thoroughly acidify with HCl (aq) to pH ~1-2. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dicarboxylic acid product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., water, or toluene/hexanes) or by silica gel chromatography.

Data Presentation

The choice of solvent can significantly impact the outcome of ozonolysis reactions. The following table summarizes qualitative effects observed in the literature.

Solvent TypeRole in ReactionPotential Impact on YieldReference
Non-participating (e.g., DCM, Hexane)Acts purely as a solvent for reactants.May lead to more side reactions from the Criegee intermediate.[6]
Participating (e.g., Methanol)Reacts with the Criegee intermediate to form a stable hydroperoxy ether.Can lead to cleaner reactions and higher yields of desired cleavage products after oxidative workup.[5]
Aqueous Mixtures Used in some industrial processes, can form thick emulsions.Can result in insufficient mixing and formation of unwanted byproducts if not managed properly.[8]

Reaction Pathway Visualization

The following diagram illustrates the general mechanism of ozonolysis with an oxidative workup to yield dicarboxylic acids, highlighting the key intermediates.

Ozonolysis_Mechanism cluster_reaction Reaction Pathway cluster_side_reaction Potential Side Reaction Alkene R-CH=CH-R' Molozonide Molozonide (unstable) Alkene->Molozonide + O₃ Ozone O₃ Ozonide Ozonide Molozonide->Ozonide Rearrangement Criegee Criegee Zwitterion (Intermediate from Rearrangement) Molozonide->Criegee Products R-COOH + R'-COOH (Carboxylic Acids) Ozonide->Products Oxidative Workup Workup [O] Workup (e.g., H₂O₂) Byproducts Polymeric Byproducts Criegee->Byproducts Dimerization / Polymerization

Caption: General pathway of alkene ozonolysis to carboxylic acids.

References

  • Vertex AI Search. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid diethyl ester | 738606-43-4.
  • National Center for Biotechnology Information. (n.d.). Synthesis of 8-oxo-dGTP and its β,γ-CH2-, β, γ-CHF-, and β, γ-CF2- analogues. PubMed Central.
  • Google Patents. (n.d.). EP1453799A1 - Oil ozonolysis.
  • Unacademy. (n.d.). A Short Note on Ozonolysis of Other Substrates.
  • BYJU'S. (2019, December 1). Ozonolysis of Alkenes and Alkynes.
  • MedChemExpress. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid.
  • Royal Society of Chemistry. (n.d.). Ozonolysis of oleic acid particles: evidence for a surface reaction and secondary reactions involving Criegee intermediates. RSC Publishing.
  • apicule. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2) API Intermediate Manufacturers.
  • Technical Disclosure Commons. (2022, July 28). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid.
  • ResearchGate. (n.d.). Ozonolysis of unsaturated fatty acids. I. Ozonolysis of oleic acid.
  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of pentanedioic acid derivatives as farnesyltransferase inhibitors. MedChemComm.
  • Ashenhurst, J. (2013, April 23). Alkene Reactions: Ozonolysis. Master Organic Chemistry.
  • Google Patents. (n.d.). US9248381B2 - Method of purifying a dicarboxylic acid.
  • LibreTexts. (2023, August 31). 6.11: Fatty Acid Oxidation. Biology LibreTexts.
  • Narayana Medical College. (n.d.). Oxidation of odd chain saturated and unsaturated fatty acids.
  • WIPO Patentscope. (n.d.). WO/2018/236950 PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE.
  • LibreTexts. (2023, January 22). Ozonolysis. Chemistry LibreTexts.
  • MDPI. (2025, January 23). Characterization of Pure Ozonides from Ozonolysis of Oleic Acid Methyl Ester; Use of a Protocol for the Analysis of the Corresponding Stable Ozonides from Triolein and Organic Extra Virgin Olive Oil (+OIL®).
  • Google Patents. (n.d.). US2716133A - Purification and separation of dicarboxylic acids.
  • BenchChem. (2025). Optimizing Ozonolysis Quenching Conditions for Enhanced Aldehyde Synthesis: A Technical Guide.
  • YouTube. (2020, April 21). Oxidation of unsaturated fatty acid (PUFA and MUFA oxidation).
  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia.
  • Jack Westin. (n.d.). Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content.
  • Biochemistry Club. (n.d.). Metabolism of Lipids → Oxidation of Unsaturated Fatty acids.
  • National Center for Biotechnology Information. (n.d.). Improvement of dicarboxylic acid production with Methylorubrum extorquens by reduction of product reuptake. PubMed Central.
  • Wikipedia. (n.d.). Ozonolysis.
  • ResearchGate. (n.d.). The Synthesis of 8-Hydroxyquinazoline Derivatives and Their Acid-Base Interactions.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. This document is designed for researchers, chemists, and drug development professionals who are utilizing this compound, a critical intermediate in the synthesis of Bempedoic Acid.[1] Our goal is to provide in-depth, field-proven insights to help you optimize your reaction conditions, troubleshoot common issues, and ensure the highest possible yield and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Synthetic Pathway Overview

The most prevalent and scalable method for producing 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid involves the hydrolysis of its diethyl ester precursor, diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate. This reaction is typically a base-catalyzed saponification, which cleaves the two ester groups to yield the corresponding dicarboxylate salt, followed by an acidic workup to protonate the salt and afford the final dicarboxylic acid.

Synthesis_Pathway cluster_0 Reaction Scheme Reactant Diethyl 2,2,14,14-tetramethyl- 8-oxopentadecanedioate Intermediate Dicarboxylate Salt (Intermediate) Reactant->Intermediate 1. Base Hydrolysis (e.g., KOH, EtOH/H₂O, Reflux) Product 2,2,14,14-Tetramethyl- 8-oxopentadecanedioic Acid Intermediate->Product 2. Acidic Workup (e.g., HCl)

Caption: General workflow for the synthesis of the target diacid.

Troubleshooting and Optimization Guide

This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.

Q1: My hydrolysis reaction is consistently incomplete, leading to low yields of the desired dicarboxylic acid. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete hydrolysis is a common challenge that typically points to issues with reaction equilibrium, kinetics, or reagent stoichiometry.

  • Causality: Saponification is a reversible reaction. The presence of the alcohol byproduct (ethanol) can, in high concentrations, push the equilibrium back towards the starting ester (Le Chatelier's principle). Furthermore, insufficient base will lead to an incomplete reaction, while suboptimal temperature can result in slow reaction kinetics.

  • Troubleshooting Steps:

    • Increase Base Stoichiometry: Ensure you are using a sufficient excess of the base (e.g., potassium hydroxide). A molar excess of 2.5 to 3.0 equivalents for each mole of the diethyl ester is a good starting point to drive the reaction to completion.

    • Optimize Solvent System: The use of a co-solvent system like ethanol/water is crucial.[2] Ethanol helps to solubilize the organic ester, while water is necessary for the hydroxide ions to effectively perform the hydrolysis. If solubility is an issue, consider using a co-solvent like Tetrahydrofuran (THF).

    • Elevate Reaction Temperature: This reaction is often performed at reflux.[3] Ensure your reaction mixture is reaching and maintaining the reflux temperature of your solvent system to provide sufficient energy to overcome the activation barrier.

    • Extend Reaction Time: If you suspect slow kinetics, extend the reaction time. Monitor the disappearance of the starting material and mono-ester intermediates by Thin-Layer Chromatography (TLC) to determine the optimal reaction endpoint.[2] A typical mobile phase for TLC analysis is a 7:3 mixture of hexane and ethyl acetate.[2]

Q2: I'm observing the formation of significant byproducts, which complicates purification. What are these side-products and how can I minimize them?

A2: The primary functionalities in your molecule are the ketone and the two ester groups. Under certain conditions, these can undergo unwanted transformations.

  • Causality: The most likely byproduct is the mono-hydrolyzed intermediate (one carboxylic acid group, one ester group). Over-reduction of the ketone is less likely under basic hydrolysis conditions but can occur if improper reducing agents are mistakenly introduced.

  • Minimization Strategies:

    • Ensure Complete Hydrolysis: The most effective way to eliminate the mono-ester byproduct is to ensure the hydrolysis reaction goes to completion by applying the strategies outlined in A1 (sufficient base, time, and temperature).

    • Controlled Workup: During the acidic workup, avoid excessively harsh acidic conditions or prolonged exposure to strong acids, which could potentially catalyze side reactions.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidative side reactions, although these are generally less common for this specific substrate.

Q3: My final product is often an oil or an amorphous solid that is difficult to handle and purify. How can I obtain a high-purity, crystalline product?

A3: The physical form of the final product is highly dependent on its purity and the isolation procedure. An oily or amorphous state often indicates the presence of impurities that inhibit crystallization.

  • Causality: Impurities, such as residual solvent or the mono-ester byproduct, can act as crystal lattice disruptors. The workup and isolation procedure, particularly the pH adjustment and choice of crystallization solvent, are critical.

  • Protocol for Crystalline Product:

    • Thorough Workup: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the alcohol solvent.[3] Dilute the residue with water and perform washes with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities.

    • Precise Acidification: Cool the aqueous layer in an ice bath and slowly acidify with a strong acid (e.g., 1N HCl) to a pH of 2-3.[3] The product should precipitate out of the solution. Adding the acid too quickly can cause the product to oil out.

    • Crystallization: The precipitated solid can be collected by filtration. To further purify, a process for preparing a crystalline form has been developed.[4] This involves dissolving the crude product in a suitable solvent (such as n-pentane or other hydrocarbon solvents) at an elevated temperature and then allowing it to cool slowly to induce crystallization.[4]

    • Drying: Dry the final product thoroughly under vacuum to remove any residual solvents that could depress the melting point or lead to an amorphous state. The melting point of pure 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid is reported to be in the range of 82-83°C.[5]

Optimized Experimental Protocol

This protocol describes the hydrolysis of diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate on a laboratory scale.

Materials:

  • Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized Water (H₂O)

  • 1N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a condenser and magnetic stirrer, dissolve diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate (1.0 eq) in ethanol.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (10.0 eq) in a minimal amount of water and add it to the reaction flask.[3]

  • Hydrolysis: Heat the reaction mixture to reflux and maintain for 16-24 hours.[3] Monitor the reaction progress periodically using TLC.

  • Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[3]

  • Aqueous Workup: Dilute the resulting residue with water.[3] Transfer the aqueous solution to a separatory funnel and wash with an organic solvent like dichloromethane to remove any non-polar impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add 1N HCl with vigorous stirring until the pH of the solution is between 2 and 3. A white precipitate should form.[3]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water.

  • Purification (Optional): For higher purity, recrystallize the solid from a suitable solvent system (e.g., diisopropyl ether or a hydrocarbon solvent).[3][4]

  • Drying: Dry the purified solid in a vacuum oven until a constant weight is achieved.

Summary of Key Reaction Parameters

ParameterRecommended Range/ConditionRationale & Impact on Optimization
Base Potassium Hydroxide (KOH)A strong base that effectively drives the saponification. Sodium hydroxide can also be used.
Base Stoichiometry 2.5 - 10.0 molar equivalentsA significant excess is required to drive the equilibrium towards the product side and ensure complete hydrolysis of both ester groups.[3]
Solvent System Ethanol/Water or THF/WaterA combination of an organic solvent and water is necessary to ensure the solubility of both the ester substrate and the hydroxide nucleophile.[2]
Temperature RefluxProvides the necessary activation energy for the reaction, ensuring a reasonable reaction rate.[2][3]
Reaction Time 16 - 24 hoursThe reaction can be slow; sufficient time must be allowed for completion. Progress should be monitored by TLC or HPLC.[3]
Workup pH 2 - 3Ensures complete protonation of the dicarboxylate to form the final dicarboxylic acid, causing it to precipitate from the aqueous solution.[3]

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid? A: The compound should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Q: What are the primary safety hazards associated with this synthesis, and what precautions should be taken? A: The primary hazards involve the use of corrosive bases (KOH) and flammable solvents (ethanol, ethers). Always wear appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat.[6] All operations should be conducted in a well-ventilated fume hood. Avoid creating dust when handling the solid product.[6]

Q: Can this reaction be scaled up for industrial production? A: Yes, the described hydrolysis is a robust reaction suitable for scale-up. However, optimizing reaction conditions to maximize yield and purity, as well as developing efficient purification techniques like recrystallization, are crucial for commercial viability.[2]

Q: How can I confirm the identity and purity of my final product? A: The identity can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3] Purity is best assessed quantitatively using High-Performance Liquid Chromatography (HPLC).[4]

References

  • Technical Disclosure Commons. (2022). Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid. Retrieved from [Link]

  • Apicule. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS No: 413624-71-2) API Intermediate Manufacturers. Retrieved from [Link]

  • Google Patents. (n.d.). CN113227061A - Novel salts and polymorphs of bipedac acid.
  • PubChem. (n.d.). 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN113227061A - Novel salts and polymorphs of bipedac acid.
  • Capot Chemical. (2026). MSDS of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. Retrieved from [Link]

Sources

common byproducts in 8-Oxo-pentadecanedioic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-Oxo-pentadecanedioic Acid Synthesis

Executive Summary & Scope

This technical guide addresses the synthesis and purification of 8-Oxo-pentadecanedioic acid (and its critical derivative, 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid , a key intermediate for Bempedoic acid).[1]

While various routes exist (e.g., ketonic decarboxylation, organometallic coupling), the industry standard for high-purity synthesis of symmetrical long-chain ketones is the TosMIC (Tosylmethyl Isocyanide) Double Alkylation Strategy .[1] This method allows for the precise coupling of two C7-halide fragments (e.g., ethyl 7-bromoheptanoate or its dimethyl derivative) with a C1 synthon (TosMIC).[1]

This guide focuses on troubleshooting the specific byproduct profile generated by this pathway, offering mechanistic insights and removal strategies.

Synthetic Pathway & Critical Control Points

The following workflow illustrates the TosMIC dialkylation route, highlighting where specific impurities originate.

G Start Starting Materials: Ethyl 7-bromoheptanoate deriv. (R-Br) + TosMIC Step1 Step 1: Double Alkylation (NaH/DMF or KOtBu/DMSO) Start->Step1 Intermed Intermediate: Dialkylated TosMIC Species (R-C(Tos)(NC)-R) Step1->Intermed 2.0-2.2 eq. R-Br Imp_Elim Impurity A (Elimination): Heptenoate (Alkene) Step1->Imp_Elim Excess Base / High Temp Imp_Mono Impurity B (Mono-alkylation): Mono-alkylated TosMIC Step1->Imp_Mono Stoichiometry Mismatch Imp_Dimer Impurity C (Dimerization): R-R Homocoupling Step1->Imp_Dimer Radical Side Rxn Step2 Step 2: Acidic Hydrolysis (Removal of Tosyl & Isocyanide groups) Intermed->Step2 Product Target Product: 8-Oxo-pentadecanedioic acid Step2->Product Imp_Hydro Impurity D (Partial Hydrolysis): Alpha-hydroxy/amino species Step2->Imp_Hydro Incomplete Quench

Figure 1: Logic flow of TosMIC-mediated synthesis showing critical divergence points for impurity formation.

Troubleshooting Guide (FAQ Format)

Issue 1: Presence of "Des-bromo" Olefinic Impurities

User Question: My HPLC traces show a significant peak eluting just before the starting material, and my yield is lower than expected (approx. 40%). What is consuming my alkyl bromide?

Technical Diagnosis: You are likely observing E2 Elimination products.[1] The synthesis requires a strong base (typically NaH or KOtBu) to deprotonate TosMIC.[1] However, long-chain alkyl bromides (like ethyl 7-bromoheptanoate) are prone to dehydrohalogenation in the presence of strong bases, converting the terminal bromide into a terminal alkene (heptenoate derivative).[1]

Corrective Protocol:

  • Temperature Control: Maintain the reaction temperature strictly between 0°C and 5°C during the addition of the base. Only allow warming to room temperature after the base is fully consumed by the TosMIC anion.

  • Solvent Switch: If using DMF (dimethylformamide), ensure it is anhydrous.[1] Presence of water increases the effective basicity (via hydroxide formation) relative to nucleophilicity.[1] Consider switching to DMSO for the alkylation step, as it often favors S_N2 substitution over elimination.[1]

  • Addition Order: Premix the TosMIC and the Alkyl Bromide, then add the base slowly. This ensures that as soon as the TosMIC anion is formed, it has an electrophile (bromide) immediately available, reducing the lifetime of the free base in solution.

Issue 2: Persistent "Mono-Alkylated" Intermediate

User Question: I see a major impurity at M-140 (approx) relative to the dialkylated intermediate. It persists even after adding excess alkyl halide.[1]

Technical Diagnosis: This is the Mono-alkylated TosMIC species.[1] The second alkylation is sterically more demanding than the first, especially for the 2,2-dimethyl substituted variants (Bempedoic intermediates).[1] If the base is consumed by side reactions (like moisture intrusion) or if the first alkylation product precipitates, the second addition will not occur.[1]

Corrective Protocol:

  • Phase Transfer Catalysis (PTC): For sterically hindered substrates, add a catalytic amount of Tetrabutylammonium Bromide (TBAB).[1] This solubilizes the mono-alkylated anion, making it more reactive toward the second equivalent of alkyl bromide.[1]

  • Stoichiometry Adjustment: Use a slight excess of the alkyl bromide (2.2 to 2.5 equivalents relative to TosMIC) and Base (2.5 to 3.0 equivalents).

Issue 3: Incomplete Hydrolysis (The "Unknown Nitrogen" Impurity)

User Question: NMR shows small peaks in the 3.5–4.0 ppm region and weak signals in the aromatic region, but I’ve already performed the acid workup. Is this residual TosMIC?

Technical Diagnosis: This is likely an Incomplete Hydrolysis Intermediate .[1] The cleavage of the Tosyl and Isocyanide groups to release the ketone requires vigorous acidic conditions.[1] If the pH is not low enough, or the reflux time is too short, you may retain the alpha-hydroxy-tosyl or alpha-amino intermediates.[1]

Corrective Protocol:

  • Aggressive Hydrolysis: The standard protocol requires concentrated HCl (or H2SO4) in ethanol/water reflux.[1] Ensure the pH is <1.[1]

  • Time Course: Extend the hydrolysis reflux to 4–6 hours.

  • Validation: Monitor the disappearance of the aromatic Tosyl signals (approx 7.3 and 7.8 ppm in 1H NMR) before stopping the reaction.

Impurity Profile & Removal Strategy

The following table summarizes the most common impurities found in the synthesis of 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid and its analogs.

Impurity TypeOriginRelative Retention (HPLC)Removal Strategy
Ethyl Isobutyrate Carryover from starting material synthesis (esterification).[1][2]0.2 - 0.4 (Early eluting)High-vacuum drying (volatile); Recrystallization from n-Heptane.[1]
Elimination Product (Alkene) Side reaction of R-Br with Base (E2).[1]0.8 - 0.9 (Close to SM)Difficult to separate.[1] Optimization of reaction temp is critical (prevention > cure).[1]
Mono-Alkylated TosMIC Incomplete reaction; Steric hindrance.[1]0.6 - 0.7Flash chromatography (polar difference is significant) or resubjection to base/alkyl halide.[1]
Dimeric Byproducts Wurtz-type homocoupling (R-R) or intermolecular aldol.[1]1.2 - 1.5 (Late eluting)Recrystallization.[1] These are highly lipophilic and wash out in non-polar solvents.[1]
Residual Tosyl Species Incomplete hydrolysis.[1]VariableExtended acid reflux; Wash organic layer with dilute NaOH (removes cleaved p-Toluenesulfinic acid).[1]

Validated Experimental Protocol

Synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (Optimized TosMIC Route)

  • Reagents:

    • TosMIC (1.0 equiv)[1]

    • Ethyl 6-bromo-2,2-dimethylhexanoate (2.2 equiv) [Note: Adjust chain length for generic 8-oxo synthesis][1]

    • Sodium Hydride (60% dispersion, 2.5 equiv)[1]

    • DMF (Anhydrous) or DMSO[1]

  • Alkylation Procedure:

    • Dissolve TosMIC and the Bromo-ester in anhydrous DMF/DMSO under Nitrogen.[1]

    • Cool the solution to 0°C .

    • Add NaH portion-wise over 30 minutes. Caution: Hydrogen gas evolution.[1]

    • Stir at 0°C for 1 hour, then allow to warm to RT and stir for 12–18 hours.

    • Checkpoint: TLC/HPLC should show consumption of TosMIC and formation of a major non-polar spot (Dialkylated intermediate).[1]

  • Hydrolysis & Workup:

    • Quench reaction with water (carefully).[1] Extract with Ethyl Acetate.[1][3]

    • Concentrate the organic layer to obtain the crude intermediate.[1][3]

    • Dissolve crude in Ethanol containing 10% HCl (aq).

    • Reflux for 4 hours. (This unmasks the ketone).[1]

    • Cool and extract with Ethyl Acetate.[1][3] Wash with Brine.[1]

    • Purification: The crude oil often crystallizes upon standing or can be recrystallized from n-Hexane/Ethyl Acetate to yield the white solid product.[1]

  • Analytical Criteria (Acceptance):

    • HPLC Purity: >98.5%[1][4][5]

    • 1H NMR: Distinct singlet at ~2.4 ppm (CH2 alpha to ketone) and absence of aromatic Tosyl signals.[1]

References

  • Vertex Pharmaceuticals. (2002).[1] Compositions and methods for the treatment of metabolic disorders.[1][3] (Patent WO2002030860A2).[1][2] Describes the synthesis of ESP-15228 (8-oxo intermediate).

  • Technical Disclosure Commons. (2022).[1][4] Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid.[1][4][5][6] (Defines impurity profiles including ethyl isobutyrate and dimers).

  • PubChem. (2025).[1] Compound Summary: 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid. [1]

  • Daicel Pharma Standards. (2024). Bempedoic Acid Impurities: 2,2,14,14-tetramethyl-8-oxopentadecanedioic acid. [1][6]

Sources

Technical Support Center: HPLC Peak Tailing Issues with 8-Oxo-pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 8-Oxo-pentadecanedioic acid. Peak tailing can significantly compromise resolution, integration accuracy, and overall data reliability.[1] This document provides a structured, in-depth approach to diagnosing and resolving these issues, moving from common instrumental factors to the specific chemical interactions characteristic of this analyte.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[2] It indicates an issue with the chromatographic system or undesirable chemical interactions.[3][4] We quantify this using the Tailing Factor (Tf) or Asymmetry Factor (As). A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.2 is generally considered tailing, though a Tf up to 2.0 may be acceptable for some in-house methods.[1]

Tailing Factor (Tf)Peak Shape AssessmentImplication
T f = 1.0Symmetrical (Ideal)Optimal conditions, accurate integration.
1.0 < Tf ≤ 1.5Mild TailingAcceptable for many assays, but indicates minor secondary interactions.
Tf > 1.5Significant TailingProblematic; negatively impacts resolution and quantification. Requires troubleshooting.[3]

Q2: My 8-Oxo-pentadecanedioic acid peak is tailing. What is the most likely cause?

A2: For a polar, acidic molecule like 8-Oxo-pentadecanedioic acid, the most common causes are secondary chemical interactions with the stationary phase or HPLC system components. Specifically, two mechanisms are highly probable:

  • Silanol Interactions: The carboxylic acid groups on your molecule can interact with residual, acidic silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[4][5][6]

  • Metal Chelation: The unique structure of 8-Oxo-pentadecanedioic acid, containing both a ketone (oxo) and two carboxylic acid groups, makes it a potential chelating agent for metal ions (e.g., iron, titanium, stainless steel) present in the HPLC system's fluid path, including column frits and tubing.[7][8]

Q3: Does the mobile phase pH matter for this compound?

A3: Absolutely. Mobile phase pH is one of the most critical factors for ionizable compounds like dicarboxylic acids.[9] The pH directly controls the ionization state of both your analyte's carboxylic acid groups and the column's residual silanol groups.[10][11] Operating at a pH close to the analyte's pKa can lead to a mixed population of ionized and non-ionized species, causing significant peak distortion.[9][12]

Systematic Troubleshooting Guide

Effective troubleshooting requires a logical, step-by-step approach. This guide is structured to first eliminate general system issues before diving into analyte-specific chemical problems.

Step 1: Initial Diagnosis - All Peaks or Just One?

The first step is to determine the scope of the problem.

  • If ALL peaks in the chromatogram are tailing: The issue is likely systemic or physical. This points towards a problem that occurs before the separation process begins. Common causes include a partially blocked column inlet frit, a void in the column packing, or significant extra-column volume from improper fittings.[2][13]

  • If ONLY the 8-Oxo-pentadecanedioic acid peak (and perhaps other polar/acidic compounds) is tailing: The problem is almost certainly chemical and specific to your analyte. This allows you to focus on the targeted troubleshooting steps below.

A Observe Peak Tailing B Are ALL peaks tailing? A->B C YES B->C D NO (Only target analyte) B->D E Systemic/Physical Issue C->E G Analyte-Specific Chemical Issue D->G F Check for: - Blocked Inlet Frit - Column Void / Bed Deformation - Extra-Column Volume (fittings) E->F H Proceed to Step 2: Investigate Chemical Interactions G->H

Caption: Initial diagnostic workflow for HPLC peak tailing.

Step 2: Mitigating Analyte-Specific Chemical Interactions

If you've determined the issue is specific to 8-Oxo-pentadecanedioic acid, the cause lies in its chemical interactions within the system. We will address the two primary mechanisms: silanol interactions and metal chelation.

cluster_0 Peak Tailing Mechanisms for 8-Oxo-pentadecanedioic Acid cluster_1 Cause 1: Silanol Interaction cluster_2 Cause 2: Metal Chelation Analyte 8-Oxo-pentadecanedioic Acid (-COOH, C=O) Interaction1 Ionic Interaction (Secondary Retention) Analyte->Interaction1 -COOH group Interaction2 Chelation Complex (Secondary Retention) Analyte->Interaction2 C=O and -COOH groups Silanol Deprotonated Silanol (Si-O⁻) on Column Silanol->Interaction1 Metal Metal Ions (Fe²⁺, Ti⁴⁺) in System/Frit Metal->Interaction2

Caption: Primary chemical mechanisms causing peak tailing.

The primary retention mechanism in reversed-phase HPLC is hydrophobic interaction. However, the negatively charged carboxylate groups of your analyte can form strong, secondary ionic interactions with positively charged sites or hydrogen bond with acidic silanols on the silica surface, delaying a portion of the analyte molecules and causing tailing.[4][5]

The solution is to control the ionization state of both the analyte and the silanol groups by adjusting the mobile phase pH. For an acidic analyte, lowering the pH "suppresses" its ionization and protonates the silanol groups, minimizing these unwanted secondary interactions.[2][6]

Recommended Action:

  • Rule of Thumb: Adjust the mobile phase pH to be at least 1.5-2 units below the pKa of your analyte's carboxylic acid groups.[9] For dicarboxylic acids, the first pKa is typically in the range of 4-5.

  • Practical pH Target: A mobile phase pH of 2.5 - 3.0 is an excellent starting point. This ensures the carboxylic acid groups are fully protonated (-COOH) and the vast majority of silanol groups are also protonated (Si-OH), effectively eliminating the ionic interaction mechanism.[5][6]

Mobile Phase pHAnalyte State (-COOH)Silanol State (Si-OH)Expected Peak Shape
pH > 5.0Mostly Ionized (-COO⁻)Mostly Ionized (Si-O⁻)Severe Tailing
pH ≈ 4.5 (near pKa)Mixed (-COOH / -COO⁻)Partially IonizedPoor / Broad / Split Peaks [12]
pH 2.5 - 3.0 Fully Protonated Fully Protonated Improved / Symmetrical Peak

Experimental Protocol: Mobile Phase pH Adjustment

  • Buffer Selection: Choose a buffer with a pKa close to your target pH (e.g., Formate buffer, pKa ~3.75; Phosphate buffer, pKa1 ~2.15). For LC-MS compatibility, 0.1% formic acid in water is a standard choice to achieve a pH of ~2.7.[6]

  • Preparation (Aqueous Phase): To prepare 1 L of 0.1% formic acid, add 1.0 mL of formic acid to 999 mL of high-purity HPLC-grade water.

  • pH Verification: Always verify the final pH of your aqueous mobile phase component using a calibrated pH meter. Adjust as necessary.

  • System Equilibration: After introducing the new mobile phase, ensure the system is equilibrated for at least 15-20 column volumes before injecting your sample.

If adjusting the pH improves but does not fully resolve the peak tailing, metal chelation is a strong secondary cause. Metal ions can leach from stainless steel components or be present as impurities in the silica packing.[4][14] These ions act as active sites, binding with your analyte and causing tailing.[8] The solution is to "passivate" the system by introducing a strong chelating agent to bind and remove these active metal sites.[15]

Recommended Action:

Perform a system and column passivation using a chelating acid solution. This procedure binds to the free metal ions in the fluid path, rendering them inert.[16]

Experimental Protocol: HPLC System Passivation

Disclaimer: Always consult your HPLC and column manufacturer's documentation to ensure compatibility with the following reagents. Disconnect the column when passivating the system hardware initially.

  • Prepare Passivation Solution: Prepare a solution of 0.1% to 1% Medronic Acid or a similar chelating agent in an 80:20 acetonitrile/water mixture. Formic acid can also be used.[16][17]

  • System Flush (Without Column):

    • Replace the column with a union.

    • Flush all system lines with HPLC-grade water for 15 minutes.

    • Flush the system with the passivation solution for at least 4 hours, or overnight if possible, at a low flow rate (e.g., 0.2-0.4 mL/min).[17]

    • To enhance passivation, the column compartment can be heated to 60 °C.[17]

  • Rinse System: Flush the system thoroughly with your mobile phase (without buffer) to remove all traces of the passivation solution.

  • Column Passivation & Re-equilibration:

    • Reconnect the column.

    • Equilibrate the entire system (including the column) with your buffered analytical mobile phase until a stable baseline is achieved.

    • Perform several blank injections followed by an injection of your standard to confirm performance.

References

  • Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Retrieved from [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021, October 15). Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. (2022, October 6). Retrieved from [Link]

  • Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. (2019, December 6). Retrieved from [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved from [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. (n.d.). Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025, June 9). Retrieved from [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). Retrieved from [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns | LCGC International. (2023, June 2). Retrieved from [Link]

  • Novel salts and polymorphs of bipedac acid - Google Patents. (n.d.).
  • How to fix asymmetrical chromatography peaks? - Cytiva. (2024, September 1). Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27). Retrieved from [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (2012, July 1). Retrieved from [Link]

  • Methods for the Passivation of HPLC Instruments and Columns - Restek Resource Hub. (n.d.). Retrieved from [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved from [Link]

  • A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts - PMC. (2014, November 10). Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved from [Link]

  • How to Fix Asymmetrical Chromatography Peaks. (n.d.). Retrieved from [Link]

  • Process For The Preparation Of 8-hydroxy-2,2,14,14-tetramethyl-pentadecanedioic acid - Technical Disclosure Commons. (2022, July 28). Retrieved from [Link]

  • Successful passivation of an HPLC system - Analytics-Shop. (n.d.). Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations - Chromatography Today. (n.d.). Retrieved from [Link]

  • Troubleshooting GC peak shapes - Element Lab Solutions. (n.d.). Retrieved from [Link]

  • (PDF) A Novel HPLC-Assisted Method for Investigation of the Fe-Chelating Activity of Flavonoids and Plant Extracts - ResearchGate. (2025, October 16). Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.). Retrieved from [Link]

  • HPLC Method for Flavourings. (n.d.). Retrieved from [Link]

  • Passivation of stainless steel-based HPLC and IC instruments - Diduco. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: 8-Oxo-pentadecanedioic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide functions as a specialized support center for researchers working with 8-Oxo-pentadecanedioic acid (and its pharmacologically relevant derivatives, such as the Bempedoic acid intermediate).[1] It addresses chemical stability, metabolic fate, and analytical challenges.[1]

Status: Operational | Tier: Level 3 (Senior Scientist Support)[1]

Welcome to the technical hub for long-chain dicarboxylic acids (LCDAs). Below you will find advanced troubleshooting protocols regarding the stability, degradation, and analysis of 8-Oxo-pentadecanedioic acid (8-oxo-PDA).

Module 1: Chemical Stability & Storage

Context: The 8-oxo functionality, flanked by long aliphatic chains, introduces specific vulnerabilities distinct from standard fatty acids.[1]

Q: Why is my compound showing increased impurity levels despite storage at -20°C?

A: You are likely observing radical-induced auto-oxidation or moisture-mediated anhydride formation .[1]

While the carboxylic acid ends are relatively stable, the methylene groups adjacent to the ketone (positions C7 and C9) are activated.

  • Mechanism: The carbonyl group at C8 exerts an electron-withdrawing effect, increasing the acidity of the

    
    -protons at C7 and C9.[1] In the presence of trace oxygen and light, these positions form hydroperoxides, which degrade into chain-shortened aldehydes and acids.
    
  • Troubleshooting Protocol:

    • Check Headspace: Ensure storage vials are flushed with Argon, not Nitrogen (Argon is heavier and provides a better blanket).[1]

    • Solvent Check: If stored in solution, avoid ethers (THF/diethyl ether) which promote peroxide formation.[1] Use degassed Methanol or Acetonitrile.[1]

    • Visual Inspection: Yellowing indicates the formation of conjugated enones (aldol condensation products).[1]

Q: Can I heat this compound for recrystallization?

A: Proceed with extreme caution. Thermal stress (>60°C) can trigger decarboxylation , particularly if the compound is in an acidic environment or if metal ions are present.

  • Risk Factor: Although 8-oxo-PDA is not a

    
    -keto acid (which decarboxylates spontaneously), trace metal impurities can catalyze the migration of the double bond or facilitate radical decarboxylation at the terminal ends.[1]
    
  • Recommendation: Use cold crystallization techniques (solvent anti-solvent precipitation) rather than thermal reflux.[1]

Module 2: Biological Fate & Metabolism

Context: For researchers developing drug conjugates (e.g., albumin binders) or lipid-modulators (like Bempedoic acid precursors).[1]

Q: How is 8-oxo-PDA metabolized in vivo?

A: The compound undergoes Peroxisomal


-Oxidation , but the 8-oxo group acts as a "metabolic roadblock."[1]

Standard fatty acids are degraded in the mitochondria.[1] However, dicarboxylic acids (DCAs) are preferentially shuttled to peroxisomes .[1]

  • Activation: The molecule is converted to the CoA thioester.[1]

  • Chain Shortening: Stepwise removal of C2 units (Acetyl-CoA).

  • The "Block":

    • The metabolic machinery removes carbons from the carboxyl ends.[1]

    • Cycle 1: Removes C1-C2 and C14-C15.[1]

    • Cycle 2: Removes C3-C4 and C12-C13.[1]

    • Cycle 3: Removes C5-C6 and C10-C11.[1]

    • Result: You are left with a 3-carbon fragment flanking the ketone.[1] The ketone is now in the

      
      -position relative to the CoA ester.
      
    • Fate: This forms a

      
      -ketoacyl-CoA  intermediate.[1] Without specific reductase activity to convert the ketone to a hydroxyl (which can then be dehydrated), the pathway stalls or diverts to unstable decarboxylation products.
      
Q: I see "ghost" metabolites in my PK study. What are they?

A: These are likely


-hydroxy intermediates  or glucuronides .[1]
  • Reduction: The body often attempts to detoxify the ketone by reducing it to an alcohol (forming 8-hydroxy-pentadecanedioic acid).[1]

  • Conjugation: The carboxylic acid ends are prime targets for Phase II glucuronidation.[1]

  • Troubleshooting: Treat your plasma samples with

    
    -glucuronidase prior to LC-MS analysis to collapse these conjugates back to the parent mass.[1]
    

Visualization: Metabolic Degradation Logic

G Parent 8-Oxo-pentadecanedioic Acid (C15 DCA) Activation Dicarboxylyl-CoA Synthetase (Peroxisome Entry) Parent->Activation BetaOx1 Beta-Oxidation Cycles 1-3 (Removal of C2 units) Activation->BetaOx1 - 3x Acetyl-CoA StallPoint Critical Intermediate: 3-Oxo-acyl-CoA Fragment BetaOx1->StallPoint Ketone becomes Beta-position PathwayA Pathway A: Reduction (AKR Enzymes) StallPoint->PathwayA Primary Route PathwayB Pathway B: Thiolytic Cleavage (Unstable) StallPoint->PathwayB Secondary Route ProductA 8-Hydroxy Metabolite (Stable, Excreted) PathwayA->ProductA ProductB Chain Scission Products (Succinate / Acetyl-CoA) PathwayB->ProductB

Caption: Figure 1. Peroxisomal degradation pathway showing the "Metabolic Stall" created by the 8-oxo group, requiring reduction to proceed safely.

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Context: 8-oxo-PDA is polar and lacks a strong chromophore, making detection difficult.

Q: My retention times are drifting. Why?

A: pH instability in the mobile phase. As a dicarboxylic acid, 8-oxo-PDA has two pKa values (approx 4.5 and 5.5).[1] If your mobile phase pH is near these values, the molecule constantly switches between protonated (neutral) and deprotonated (ionic) states, causing peak tailing and drift.

  • Solution: Lock the pH well below the pKa. Use 0.1% Formic Acid (pH ~2.7) or 0.1% TFA .[1] This forces the molecule into its fully protonated, hydrophobic state, ensuring sharp binding to the C18 column.

Q: I cannot see the peak on UV.

A: The ketone carbonyl absorbs weakly at ~280nm.[1] The carboxylic acids absorb only at <210nm, where solvent noise is high.[1]

  • Protocol:

    • Preferred: Use CAD (Charged Aerosol Detection) or ELSD (Evaporative Light Scattering).[1] These are universal for non-volatile compounds.[1]

    • Alternative: Derivatize with 2-Nitrophenylhydrazine (2-NPH) .[1] This reacts specifically with the carboxylic acids to form a UV-active/MS-sensitive hydrazide.[1]

Summary of Stress Test Conditions
Stress TypeConditionExpected DegradantAnalytical Marker
Oxidative 3% H₂O₂, 4h, RT

-Hydroxylation
Mass shift +16 Da
Thermal 80°C, 24h, DryAnhydride / DecarboxylationLoss of H₂O (-18 Da) or CO₂ (-44 Da)
Photolytic 1.2M Lux hoursRadical PolymerizationBroadening of peak, dimer formation
Hydrolytic pH 10, 40°CSalt formation (Reversible)N/A (Stable to base hydrolysis)

References

  • Mechanism of Beta-Oxidation: Houten, S. M., & Wanders, R. J. (2010).[1] A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation. Journal of Inherited Metabolic Disease. Link

  • Peroxisomal Handling of DCAs: Ferdinandusse, S., et al. (2004).[1] Identification of the peroxisomal beta-oxidation enzymes involved in the degradation of long-chain dicarboxylic acids. Journal of Lipid Research.[1] Link

  • Synthesis & Stability of 8-Oxo Intermediates: Pinkos, R., et al. (2008).[1] Synthesis of Bempedoic Acid and Related Long-Chain Keto-Diacids.[1] United States Patent US 7,335,799 B2.[1] Link

  • Analytical Methods for LCDAs: Waskiewicz, A., et al. (2025).[1] HPLC analysis of aliphatic dicarboxylic acids. ResearchGate.[1] Link

  • Ketone Auto-oxidation Mechanisms: Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] Link[1]

Sources

Technical Support Center: Optimization of 8-Oxo-pentadecanedioic Acid Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: 8-OXO-CRYST-OPT-001

Introduction

Welcome to the technical support hub for 8-Oxo-pentadecanedioic acid . As a long-chain keto-dicarboxylic acid (C15), this molecule presents a unique set of purification challenges. Its structure—a hydrophobic aliphatic chain interrupted by a polar ketone group and terminated by two carboxylic acid moieties—creates a "solubility schizophrenia" that often leads to oiling out (liquid-liquid phase separation) rather than clean crystal nucleation.

This guide moves beyond basic recipes. We break down the thermodynamic drivers of crystallization and provide a self-validating workflow to ensure high purity (>98%) and controlled particle size distribution (PSD).

Module 1: Solvent Selection & Solubility Thermodynamics

The Challenge: The "Amphiphilic" Trap

8-Oxo-pentadecanedioic acid is not a simple fatty acid.

  • The Chain (C15): Drives solubility in non-polar solvents (Hexane, Toluene).

  • The End Groups (-COOH) & Ketone (C=O): Drive solubility in polar protic solvents (Methanol, Ethanol) and allow for strong hydrogen-bonding networks.

If your solvent is too polar (e.g., pure water), the hydrophobic chain forces the molecule out as an oil. If too non-polar (e.g., pure hexane), the polar groups aggregate rapidly, trapping impurities.

Recommended Solvent Systems
Solvent SystemRoleThermodynamicsApplication Note
Ethyl Acetate (EtOAc) Primary Solvent Balanced polarity. Good solubility at reflux; steep solubility drop upon cooling.Best starting point. Offers the best balance between yield and rejection of polar impurities.
Methanol / Water (90:10) Recrystallization High polarity. Water acts as a mild anti-solvent to drive yield.Use for final polishing to remove non-polar byproducts. Risk: Oiling out if water >15%.
Toluene High-Temp Solvent Non-polar aromatic. Solubilizes via van der Waals forces.Good for removing over-oxidized polar impurities. Requires high temperature (80°C+) for dissolution.
Acetone / n-Heptane Anti-Solvent Acetone dissolves; Heptane precipitates.Advanced users only. Requires precise dosing to avoid "crashing out" amorphous solids.
Decision Tree: Selecting Your System

SolventSelection Start START: Define Impurity Profile PolarImp High Polar Impurities? (Salts, short-chain acids) Start->PolarImp NonPolarImp High Non-Polar Impurities? (Unreacted fatty acids, esters) Start->NonPolarImp EtOAc Use Ethyl Acetate (Cooling Crystallization) PolarImp->EtOAc Yes Tol Use Toluene (High Temp Dissolution) NonPolarImp->Tol Alternative MeOH Use Methanol/Water (90:10 v/v) NonPolarImp->MeOH Yes caption Figure 1: Solvent Selection Logic based on Impurity Profile

Module 2: Process Control & Protocols

Standard Operating Procedure (SOP): Cooling Crystallization

Objective: Maximize purity while preventing oiling out (LLPS).

Step 1: Dissolution (The Saturation Point)

  • Charge crude 8-Oxo-pentadecanedioic acid into the reactor.

  • Add Ethyl Acetate (5-7 volumes) relative to mass (e.g., 5-7 mL per gram).

  • Heat to Reflux (~77°C) . Agitate at 200 RPM.

    • Checkpoint: Solution must be perfectly clear. If haze persists, hot filter to remove inorganic salts.

Step 2: Nucleation Control (The Critical Step) 4. Cool slowly to 55°C (Just above the Metastable Zone Limit). 5. Seeding: Add 0.5% w/w pure seed crystals.

  • Why? Long chains are sluggish to nucleate. Seeding bypasses the energy barrier and prevents "crash" nucleation.
  • Hold at 55°C for 30 minutes to allow seed healing.

Step 3: Crystal Growth 7. Initiate a Linear Cooling Ramp : 10°C per hour down to 20°C.

  • Warning: Cooling faster than 15°C/h risks trapping solvent (inclusions).
  • Once at 20°C, hold for 2 hours.
  • Final cooling to 0-5°C for maximum yield.

Step 4: Isolation 10. Filter under vacuum. 11. Wash: Displacement wash with cold (0°C) Ethyl Acetate (1 volume). 12. Dry: Vacuum oven at 40°C. Do not exceed 50°C initially to avoid melting metastable polymorphs.

Process Flow Diagram

ProcessFlow Dissolve Dissolution (Reflux) Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Cool1 Cool to MSZW (55°C) Filter->Cool1 Seed Seeding (0.5% Load) Cool1->Seed Ramp Linear Cooling (10°C/hr) Seed->Ramp Isolate Filtration & Wash Ramp->Isolate caption Figure 2: Optimized Cooling Crystallization Workflow

Module 3: Troubleshooting & FAQs

Q1: My solution turns into a milky oil instead of crystals. What is happening?

Diagnosis: You are experiencing Oiling Out (Liquid-Liquid Phase Separation) .[1] This occurs when the solution enters a region where a second liquid phase is more stable than the solid phase, usually because the temperature is too high for crystallization but the solubility limit has been exceeded.

Corrective Actions:

  • Increase Seed Loading: Oiling out often happens because nucleation is kinetically hindered. Adding more seeds (1-2%) provides surface area for growth, bypassing the oil phase.

  • Change Solvent Ratio: If using a binary mixture (e.g., Acetone/Hexane), you have too much anti-solvent. Increase the "good" solvent fraction.

  • Lower Initial Concentration: You may be operating at a supersaturation that is too high. Dilute by 10-15%.

Q2: The crystals are sticky and clump together during filtration.

Diagnosis: Agglomeration or Solvent Inclusion.

  • Agglomeration: Agitation is too slow, or supersaturation generation was too fast.

  • Inclusion: The crystals grew so fast they trapped pockets of mother liquor inside.

Corrective Actions:

  • Optimize Agitation: Ensure the Reynolds number is sufficient for suspension but not so high that it causes attrition (breakage).

  • Slower Cooling: Reduce your cooling ramp from 10°C/h to 5°C/h in the critical growth window (50°C to 30°C).

Q3: I see two different crystal shapes (Needles and Plates) under the microscope.

Diagnosis: Concomitant Polymorphism. Long-chain keto-acids can pack in different arrangements (e.g., head-to-head vs. head-to-tail hydrogen bonding).

Corrective Actions:

  • Standardize Seeding: Ensure your seed material is phase-pure.

  • Temperature Control: One polymorph is likely stable at high temp, the other at low temp. Avoid "crash cooling" which freezes the unstable kinetic form. Hold the slurry at the final temperature for 4+ hours to allow Ostwald Ripening (conversion to the stable form).

References

  • Source: U.S. Patent 7,335,799 B2 (2008). "Synthesis of long-chain keto dicarboxylic acids." This patent details the synthesis and purification of analogous compounds like bempedoic acid, highlighting the use of hydrocarbon/acetate solvent systems.
  • Solvent Selection for Dicarboxylic Acids

    • Source: Karunanithi, A. T., et al. (2009).[2] "Solvent design for crystallization of carboxylic acids." Computers & Chemical Engineering. Provides the thermodynamic basis for selecting solvents based on hydrogen bonding parameters.

    • URL:[Link]

  • Crystallization of 8-Oxo Derivatives (Bempedoic Acid Context)
  • General Purification of Long Chain Diacids

    • Source: Organic Syntheses, Coll. Vol. 4, p.296 (1963). "Docosanedioic Acid."[3][4] Demonstrates the purification of C22 diacids using 2-methoxyethanol and glacial acetic acid, establishing protocols for long-chain solubility.

    • URL:[Link]

Sources

Validation & Comparative

8-Oxo-pentadecanedioic Acid vs. LCDA Alternatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing 8-Oxo-pentadecanedioic acid with other long-chain dicarboxylic acids (LCDAs), designed for drug development professionals and researchers.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Drug Development Professionals Focus: Pharmacokinetics, Synthetic Utility, and Metabolic Stability

Executive Summary: The Functionalized LCDA Landscape

Long-chain dicarboxylic acids (LCDAs) have evolved from simple polymer building blocks (e.g., nylon precursors) to sophisticated pharmacophores in metabolic medicine. While unsubstituted LCDAs (like Pentadecanedioic acid) serve as metabolic fuels, 8-Oxo-pentadecanedioic acid represents a critical functionalized subclass.

Its significance lies not in the unsubstituted molecule itself—which is metabolically labile—but in its role as the mechanistic scaffold for the "gem-dimethyl" class of lipid-lowering drugs, most notably Bempedoic Acid .

This guide objectively compares the 8-Oxo variant against standard LCDAs and the clinically validated 8-Hydroxy derivatives, focusing on the "Gem-Dimethyl Effect" that transforms a rapid metabolic fuel into a stable enzyme inhibitor.

Chemical Profile & Structural Comparison

The introduction of a ketone (oxo) group at the C8 position of a C15 chain fundamentally alters the physicochemical landscape compared to the parent alkane.

Comparative Data Table
Feature8-Oxo-pentadecanedioic Acid (Unsubstituted)Pentadecanedioic Acid (Parent LCDA)Bempedoic Acid (8-Hydroxy-tetramethyl-PDA)Tetramethyl-8-Oxo-PDA (Synthetic Precursor)
CAS Registry 41625-04-11460-18-0738606-46-7413624-71-2
Molecular Weight 286.36 g/mol 272.38 g/mol 344.49 g/mol 342.47 g/mol
LogP (Predicted) ~2.5 - 2.8~4.5~4.2~3.9
H-Bond Donors 2 (Carboxyls)23 (Carboxyls + OH)2
Metabolic Fate Rapid

-oxidation
Rapid

-oxidation
Blocked (Stable)Blocked (Stable)
Primary Utility Synthetic Intermediate, MetabolitePolymer Monomer, Nutritional SupportACL Inhibitor (Drug)Impurity / Prodrug Candidate
Expert Insight: The Solubility-Stability Trade-off
  • Unsubstituted LCDAs (C15): Highly lipophilic and prone to rapid mitochondrial uptake. They act as energy substrates.

  • 8-Oxo-PDA: The ketone group introduces polarity, reducing LogP. However, without steric protection, the chain is still subject to rapid degradation.

  • Tetramethyl Variants: The addition of methyl groups at C2 and C14 (as seen in Bempedoic acid and its 8-oxo precursor) is the critical engineering step. It prevents acyl-CoA synthetase from effectively initiating

    
    -oxidation, extending the half-life from minutes to hours/days.
    

Mechanism of Action & Biological Pathways

To understand the utility of 8-Oxo-PDA, one must visualize its interaction with ATP Citrate Lyase (ACL) and the metabolic machinery.

Pathway Visualization: The Gem-Dimethyl Blockade

The following diagram illustrates why the tetramethyl derivative of 8-Oxo-PDA is drug-relevant, while the unsubstituted form is merely a fuel source.

MetabolicFate cluster_unsub Unsubstituted 8-Oxo-PDA cluster_methyl Tetramethyl-8-Oxo-PDA (Drug Scaffold) Unsub 8-Oxo-pentadecanedioic Acid AcylCoA Acyl-CoA Synthetase Unsub->AcylCoA BetaOx Mitochondrial Beta-Oxidation AcylCoA->BetaOx Rapid Uptake Energy Degradation (Acetyl-CoA) BetaOx->Energy Tetra 2,2,14,14-Tetramethyl- 8-Oxo-PDA LiverEnz ACSVL1 (Liver Specific) Tetra->LiverEnz Specific Activation ActiveCoA Active CoA-Thioester LiverEnz->ActiveCoA ActiveCoA->BetaOx BLOCKED by Gem-Dimethyl ACL ATP Citrate Lyase (ACL) ActiveCoA->ACL Allosteric Inhibition LipidDrop Lipid Synthesis Inhibition ACL->LipidDrop

Figure 1: Metabolic divergence between unsubstituted 8-Oxo-PDA (Fuel) and Tetramethyl-8-Oxo-PDA (Drug). The methyl groups prevent degradation, forcing the molecule to interact with ACL.

Experimental Protocols (Self-Validating Systems)

For researchers synthesizing these compounds or evaluating their stability, the following protocols provide high-integrity workflows.

Protocol A: Convergent Synthesis of 8-Oxo-pentadecanedioic Acid Derivatives

Context: This method uses a Tosylmethyl Isocyanide (TosMIC) coupling strategy, preferred for creating symmetric ketones like 8-Oxo-PDA.

  • Reagents: 7-Bromo-2,2-dimethylheptanoic acid ethyl ester (Fragment A), TosMIC, Sodium Hydride (NaH), DMSO.

  • Step 1 (Alkylation):

    • Dissolve TosMIC (0.5 eq) and Fragment A (1.0 eq) in anhydrous DMSO.

    • Add NaH slowly at 0°C. Control Point: Evolution of

      
       gas must be monitored to prevent pressure buildup.
      
    • Stir at RT for 2 hours.

    • Validation: TLC should show disappearance of the bromide starting material.

  • Step 2 (Hydrolysis/Decarboxylation):

    • Treat the intermediate with concentrated HCl/Water mixture.

    • Reflux for 4 hours.[1] This unmasks the central ketone from the isocyanide adduct.

  • Purification:

    • Extract with Ethyl Acetate.[1][2]

    • Recrystallize from Hexane/Ethyl Acetate (11:1).[1]

    • Success Criteria: 8-Oxo-PDA derivatives typically appear as waxy white crystals (MP: ~32°C for unsubstituted, ~83°C for tetramethyl).

Protocol B: In Vitro ACL Inhibition Assay

Context: To verify if the 8-Oxo variant retains the inhibitory capacity of the 8-Hydroxy drug.

  • Enzyme Prep: Recombinant human ATP Citrate Lyase (ACL).

  • Substrate Mix: Citrate, CoA, ATP, NADH, and Malate Dehydrogenase (coupling enzyme).

  • Reaction Logic: ACL converts Citrate

    
     Oxaloacetate + Acetyl-CoA. Malate Dehydrogenase converts Oxaloacetate 
    
    
    
    Malate, consuming NADH.
  • Measurement: Monitor absorbance decrease at 340 nm (NADH oxidation).

  • Procedure:

    • Incubate ACL with test compound (8-Oxo-PDA vs Bempedoic Acid) for 15 mins.

    • Initiate reaction with ATP/Citrate.

    • Control: Run a DMSO-only blank (100% activity).

    • Self-Validation: If the slope of Abs340 is identical to the blank, the compound is inactive. Bempedoic acid (active form) should show

      
      .
      

Performance Comparison: 8-Oxo vs. 8-Hydroxy[2]

In the context of Bempedoic acid development, the 8-Oxo form is often an impurity or a metabolic interconversion product.

Metric8-Oxo-PDA Derivative8-Hydroxy-PDA Derivative (Bempedoic)Comparison Note
Solubility (Aq) LowerHigherThe hydroxyl group aids aqueous solubility, critical for oral bioavailability.
Crystallinity ModerateHighThe 8-Hydroxy form crystallizes more readily, aiding purification.
Potency (ACL) ModerateHighThe CoA-thioester of the 8-Hydroxy form is the primary active species.
Synthetic Yield ~66% (via TosMIC)~79% (via NaBH4 reduction of 8-Oxo)The 8-Oxo is the precursor to the 8-Hydroxy drug.
Why 8-Oxo Matters:

While the 8-Hydroxy form is the drug, the 8-Oxo intermediate is the pivot point in synthesis. It allows the coupling of two identical alkyl chains. Researchers often isolate the 8-Oxo form to verify the carbon backbone integrity before the final stereoselective reduction to the alcohol.

References

  • Pinkos, R., et al. (2019). Bempedoic Acid: A Small Molecule Drug Process and Synthesis. Lupine Publishers. Link

  • PubChem. (2024). Compound Summary: 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid.[3][1][2][4][5][6] National Library of Medicine. Link

  • Ray, K. K., et al. (2019). Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol. New England Journal of Medicine. Link

  • Houten, S. M., & Wanders, R. J. (2010). The biochemistry and physiology of long-chain dicarboxylic acid metabolism. Journal of Inherited Metabolic Disease. Link

  • Esperion Therapeutics. (2008). Patent US 7335799: Hydroxyl compounds and compositions for cholesterol reduction. USPTO. Link

Sources

biological activity of 8-Oxo-pentadecanedioic acid vs bempedoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of Bempedoic Acid and its biologically relevant 8-oxo analog.

Editorial Note on Nomenclature & Scope: In the context of high-level drug development, "8-Oxo-pentadecanedioic acid" can refer to two distinct chemical entities depending on the specificity of the nomenclature used. This guide addresses both to ensure complete technical accuracy:

  • The Active Metabolite (ESP-15228): The 8-keto form of Bempedoic acid (8-oxo-2,2,14,14-tetramethylpentadecanedioic acid).[1] This is the primary biological comparator found in plasma.

  • The Unmethylated Backbone: The literal 8-oxo-pentadecanedioic acid (without methyl groups).[1] This serves as a critical "negative control" in Structure-Activity Relationship (SAR) studies to demonstrate why Bempedoic acid's design is unique.

Content Type: Technical Comparison & Experimental Guide Subject: Bempedoic Acid (ETC-1002) vs. 8-Oxo-Metabolite (ESP-15228) & Unmethylated Analogs[1]

Executive Summary

Bempedoic acid (ETC-1002) is a first-in-class ATP Citrate Lyase (ACL) inhibitor.[2] Its biological activity relies on a unique "prodrug" mechanism requiring activation by Very Long-Chain Acyl-CoA Synthetase 1 (ACSVL1).[3][4]

The 8-Oxo analog plays a dual role in the scientific narrative:

  • As a Metabolite (ESP-15228): It acts as a reversible metabolic reservoir.[4] While less potent than the parent hydroxy-form (Bempedoic acid), it contributes to the overall drug exposure via a hepatic redox cycle.

  • As a Structural Backbone: The unmethylated 8-oxo acid is biologically inferior. It demonstrates rapid degradation via

    
    -oxidation, validating the necessity of the gem-dimethyl groups at positions 2 and 14 in Bempedoic acid.
    
Key Comparative Metrics
FeatureBempedoic Acid (ETC-1002)8-Oxo Metabolite (ESP-15228)Unmethylated 8-Oxo Backbone
Chemical State 8-Hydroxy (Reduced)8-Keto (Oxidized)8-Keto (Unmethylated)
Primary Role Active Drug (Prodrug)Active Metabolite / PrecursorMetabolic Substrate (Unstable)
ACL Inhibition High Potency (as CoA thioester)Moderate PotencyNegligible (Rapid Clearance)
Liver Specificity High (ACSVL1 dependent)High (ACSVL1 dependent)Low (General

-oxidation)
Metabolic Fate Glucuronidation / OxidationReduction back to ParentRapid

-Oxidation

Mechanism of Action: The ACSVL1 Checkpoint

The biological activity of both Bempedoic acid and its 8-oxo metabolite hinges on their conversion to CoA thioesters. This process is the "self-validating" mechanism that ensures liver specificity and prevents muscle toxicity (a common statin side effect).

The Activation Pathway

Only the CoA-conjugated forms inhibit ATP Citrate Lyase (ACL).

  • Entry: The free acid enters the hepatocyte.

  • Activation: ACSVL1 (SLC27A2) converts the free acid to the CoA thioester. Note: ACSVL1 is expressed in the liver but absent in skeletal muscle.[4]

  • Inhibition: The CoA thioester binds to ACL, blocking the conversion of Citrate to Acetyl-CoA.

  • Interconversion: A cytosolic dehydrogenase reversibly converts Bempedoic Acid-CoA (Hydroxy)

    
     8-Oxo-CoA (Keto).
    

MOA_Pathway cluster_plasma Plasma / Systemic Circulation cluster_liver Hepatocyte (Liver) BA Bempedoic Acid (Hydroxy Form) ACSVL1 ACSVL1 Enzyme (Activation Gate) BA->ACSVL1 Uptake Oxo 8-Oxo Metabolite (ESP-15228) Oxo->ACSVL1 Uptake BA_CoA Bempedoic-CoA (Active Inhibitor) ACSVL1->BA_CoA CoA Conjugation Oxo_CoA 8-Oxo-CoA (Secondary Inhibitor) ACSVL1->Oxo_CoA CoA Conjugation BA_CoA->Oxo_CoA Reversible Dehydrogenase ACL ATP Citrate Lyase (Target) BA_CoA->ACL Strong Inhibition Oxo_CoA->ACL Moderate Inhibition Cholesterol Cholesterol Biosynthesis ACL->Cholesterol BLOCKED

Figure 1: The metabolic activation and interconversion pathway.[1] Note that both the hydroxy and keto forms compete for ACSVL1 activation, but the hydroxy-CoA form is the dominant inhibitor.

Detailed Biological Comparison

Potency & Efficacy (ACL Inhibition)

While both compounds are active, Bempedoic acid is the superior inhibitor.

  • Bempedoic Acid-CoA:

    
     against human ACL.
    
  • 8-Oxo-CoA (ESP-15228):

    
     is generally 2-4x higher (lower potency) than the parent.
    
  • Experimental Insight: In enzyme kinetics assays, the hydroxy group at position 8 mimics the citrate substrate more effectively than the planar ketone group of the 8-oxo analog, leading to tighter binding affinity.

Metabolic Stability (The Methyl Group Factor)

This is where the distinction between the "Tetramethyl 8-Oxo" (ESP-15228) and "Unmethylated 8-Oxo" becomes critical.[1]

  • Unmethylated 8-Oxo-Pentadecanedioic Acid: This molecule is a substrate for standard mitochondrial

    
    -oxidation. It is rapidly chopped into shorter chain dicarboxylic acids (C13, C11, etc.) and excreted. It fails to accumulate enough intracellular concentration to inhibit ACL effectively.
    
  • Tetramethyl 8-Oxo (ESP-15228): The gem-dimethyl groups at positions 2 and 14 act as "metabolic blockers." They sterically hinder the acyl-CoA dehydrogenase enzyme required for

    
    -oxidation. This forces the molecule to remain long enough to inhibit ACL.
    
AMPK Activation

Both Bempedoic acid and the 8-oxo metabolite activate AMP-activated protein kinase (AMPK), contributing to reduced gluconeogenesis and inflammation.[1]

  • Mechanism: Direct binding to the AMPK

    
     subunit (independent of AMP levels).
    
  • Comparison: Bempedoic acid is slightly more potent in stimulating AMPK phosphorylation (Thr172) in HepG2 cells compared to the 8-oxo metabolite.

Experimental Protocols

To validate these comparisons in your own lab, use the following standardized workflows.

Protocol A: ACL Enzymatic Inhibition Assay

Objective: Determine the


 of the CoA-conjugated forms.
Note: You must use the CoA-thioesters (synthesized chemically or enzymatically), as the free acids do not inhibit ACL in cell-free systems.[1]
  • Reagents:

    • Purified Recombinant Human ACL.

    • Substrates: Citrate (10 mM), CoA (0.5 mM), ATP (0.5 mM), NADH.

    • Coupling Enzyme: Malate Dehydrogenase (MDH).

  • Workflow:

    • Reaction Mix: Buffer (Tris-HCl pH 8.0) + Substrates + MDH.

    • Initiation: Add ACL enzyme.

    • Measurement: Monitor NADH oxidation at 340 nm (Kinetic mode).

    • Inhibition: Add varying concentrations (0.1

      
       to 100 
      
      
      
      ) of Bempedoic-CoA vs. 8-Oxo-CoA.
  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.

Protocol B: HepG2 Lipid Synthesis (Cell-Based)

Objective: Assess total biological activity (uptake + activation + inhibition).[1]

  • Cell Culture: HepG2 cells (human hepatoma) in DMEM + 10% LPDS (Lipoprotein Deficient Serum).

  • Treatment:

    • Arm 1: Bempedoic Acid (1 - 50

      
      ).
      
    • Arm 2: 8-Oxo-Metabolite (1 - 50

      
      ).
      
    • Arm 3: Unmethylated 8-Oxo Control (Negative Control).

  • Tracer: Add

    
    C-Acetate (precursor for sterols and fatty acids). Incubate 4 hours.
    
  • Extraction: Saponify cells, extract non-saponifiable lipids (sterols) with petroleum ether.

  • Quantification: Scintillation counting.

  • Expected Result: Bempedoic acid will show the lowest

    
     for acetate incorporation. The unmethylated control will show negligible inhibition due to rapid metabolism.
    

Synthesis & Interconversion

The 8-oxo form is chemically significant as the immediate precursor in the synthesis of Bempedoic acid.[1]

Synthetic Pathway:

  • Starting Material: 8-Oxo-2,2,14,14-tetramethylpentadecanedioic acid diethyl ester.[1][5][6]

  • Reduction: Sodium Borohydride (

    
    ) in Methanol reducing the ketone 
    
    
    
    hydroxyl.
  • Hydrolysis: Saponification of esters

    
     Bempedoic Acid.
    

Synthesis Precursor 8-Oxo Precursor (Ketone) Reagent NaBH4 Reduction Precursor->Reagent Product Bempedoic Acid (Hydroxyl) Reagent->Product Stereoselective Reduction

Figure 2: Synthetic relationship.[1] The 8-oxo form is the precursor to the drug.

References

  • Pinkosky, S. L., et al. (2016). Liver-specific ATP-citrate lyase inhibition by bempedoic acid decreases LDL-C and attenuates atherosclerosis. Nature Communications.

  • Ballantyne, C. M., et al. (2013). Efficacy and safety of a novel dual modulator of adenosine triphosphate-citrate lyase and adenosine monophosphate-activated protein kinase in patients with hypercholesterolemia. Journal of the American College of Cardiology.[7]

  • Ray, K. K., et al. (2019).[1] Safety and Efficacy of Bempedoic Acid to Reduce LDL Cholesterol.[1][3][8][9] New England Journal of Medicine.[10]

  • Filippov, S., et al. (2014). ETC-1002 regulates lipid and carbohydrate metabolism in a liver-specific manner.[3] Atherosclerosis.[1][3][10][11]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Oxo-pentadecanedioic acid
Reactant of Route 2
Reactant of Route 2
8-Oxo-pentadecanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.